Product packaging for 5-Methoxysterigmatocystin(Cat. No.:CAS No. 22897-08-1)

5-Methoxysterigmatocystin

Número de catálogo: B1238474
Número CAS: 22897-08-1
Peso molecular: 354.3 g/mol
Clave InChI: VVRUNWFPOWIBDY-WPCRTTGESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Methoxysterigmatocystin is a polyketide mycotoxin structurally related to sterigmatocystin (STC) and aflatoxins, produced by various species of Aspergillus fungi . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. With a molecular formula of C 19 H 14 O 7 and a molecular weight of 354.31 g/mol , this compound is a key compound for investigating mycotoxin toxicity and carcinogenicity. It serves as a crucial tool in toxicological studies, particularly for exploring the structure-activity relationships within this class of toxins. Recent research has demonstrated that this compound exhibits significant cytotoxic properties, being approximately 10 times more cytotoxic than its analog sterigmatocystin in human cell lines such as hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) cells . Furthermore, it shows genotoxic potential by inducing both single and double-strand DNA breaks . Studies indicate that this DNA damage can lead to the activation of checkpoint proteins like Chk2, yet may not effectively activate the FANCD2 protein pathway, which could potentially support cell proliferation and carcinogenesis under prolonged sub-cytotoxic exposure . The interaction of this compound with other mycotoxins, such as sterigmatocystin, often results in additive to antagonistic cytotoxic and genotoxic effects, providing a complex model for studying combined mycotoxin exposure . Its solubility is calculated to be 8.5E-4 g/L at 25 ºC .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O7 B1238474 5-Methoxysterigmatocystin CAS No. 22897-08-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRUNWFPOWIBDY-WPCRTTGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018081
Record name 5-Methoxysterigmatocystin
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Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22897-08-1
Record name 5-Methoxysterigmatocystin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22897-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methoxysterigmatocystin
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Record name 5-Methoxysterigmatocystin
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Record name 5-Methoxysterigmatocystin
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Record name 5-METHOXYSTERIGMATOCYSTIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methoxysterigmatocystin: A Technical Guide to Its Discovery, Isolation, and Characterization from Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin is a xanthone derivative mycotoxin produced by several species of the genus Aspergillus. Structurally related to the potent carcinogen aflatoxin B1, this compound and its precursor, sterigmatocystin, are of significant interest to researchers in toxicology, natural product chemistry, and drug development due to their biological activities, which include cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Aspergillus species, with a focus on detailed experimental protocols and quantitative data.

Discovery

This compound was first reported as a new metabolite isolated from a mutant strain of Aspergillus versicolor.[1] Its structure was elucidated by comparing its nuclear magnetic resonance (NMR) spectrum with that of sterigmatocystin, revealing an additional methoxy group.[1] Subsequent studies have identified its production by various other Aspergillus species, including Aspergillus flavus, and even in the aquatic fungus Acremonium persicinum.[2][3] It often co-occurs with sterigmatocystin, sometimes at higher concentrations.[4]

Biosynthesis of this compound

This compound is a downstream product in the sterigmatocystin biosynthetic pathway, which is a complex multi-enzymatic process. Sterigmatocystin itself is a precursor to the highly carcinogenic aflatoxins in some Aspergillus species. The final step in the formation of this compound is the O-methylation of sterigmatocystin. This pathway involves a cluster of genes, including a key polyketide synthase.[5]

This compound Biosynthesis Biosynthetic Pathway of this compound Polyketide Precursor Polyketide Precursor Versicolorin A Versicolorin A Polyketide Precursor->Versicolorin A Polyketide Synthase & other enzymes Sterigmatocystin Sterigmatocystin Versicolorin A->Sterigmatocystin Multiple Enzymatic Steps This compound This compound Sterigmatocystin->this compound O-methyltransferase

Biosynthetic pathway leading to this compound.

Experimental Protocols

Fungal Fermentation for this compound Production

This protocol outlines a general procedure for the cultivation of Aspergillus versicolor for the production of this compound based on solid-state fermentation.

Materials:

  • Aspergillus versicolor strain (known to produce this compound)

  • Rice or corn substrate

  • Distilled water

  • Erlenmeyer flasks (e.g., 500 mL)

  • Cotton plugs

  • Autoclave

  • Incubator

Procedure:

  • Substrate Preparation: Weigh 60 g of rice or cracked corn into a 500 mL Erlenmeyer flask. Add 75 mL of distilled water.[6]

  • Sterilization: Plug the flasks with cotton and sterilize by autoclaving at 121°C for 20-30 minutes. Allow the flasks to cool to room temperature.

  • Inoculation: Inoculate the sterilized substrate with a spore suspension or mycelial plugs of the Aspergillus versicolor strain.

  • Incubation: Incubate the flasks at 28°C for 30 days in the dark.[6] The optimal temperature for sterigmatocystin production by A. versicolor has been reported to be between 27 to 29°C.[7]

  • Harvesting: After the incubation period, the fungal culture is ready for extraction.

Fungal Fermentation Workflow Workflow for Fungal Fermentation cluster_prep Preparation cluster_culture Culturing Substrate Weigh Rice/Corn & Add Water Sterilize Autoclave at 121°C Substrate->Sterilize Cool Cool to Room Temperature Sterilize->Cool Inoculate Inoculate with Aspergillus versicolor Cool->Inoculate Incubate Incubate at 28°C for 30 days Inoculate->Incubate Harvest Harvest Incubate->Harvest Proceed to Extraction

Workflow for the fermentation of Aspergillus versicolor.
Extraction of this compound

The following protocol details a solvent-based extraction method for isolating this compound from the fungal culture.

Materials:

  • Fungal culture from fermentation

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Homogenizer or sonicator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Initial Extraction: The fermented rice medium is extracted once with ethyl acetate.[6] Subsequently, it is extracted twice with a mixture of dichloromethane and methanol (1:1, v/v).[6]

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvents and yield an aqueous solution.[6]

  • Liquid-Liquid Extraction: The resulting aqueous solution is then extracted three times with ethyl acetate.[6]

  • Final Concentration: The ethyl acetate extracts are combined and evaporated to dryness under reduced pressure to yield the crude extract containing this compound.[6]

Extraction Workflow Workflow for Extraction of this compound Fermented Culture Fermented Culture Solvent_Extraction_1 Solvent_Extraction_1 Fermented Culture->Solvent_Extraction_1 EtOAc Solvent_Extraction_2 Solvent_Extraction_2 Solvent_Extraction_1->Solvent_Extraction_2 CH₂Cl₂:MeOH (1:1) Concentrate_1 Concentrate_1 Solvent_Extraction_2->Concentrate_1 Rotary Evaporation LLE Liquid-Liquid Extraction with EtOAc (3x) Concentrate_1->LLE Aqueous Solution Concentrate_2 Rotary Evaporation to Dryness LLE->Concentrate_2 Combine EtOAc Layers Crude_Extract Crude_Extract Concentrate_2->Crude_Extract

Workflow for the extraction of this compound.
Purification of this compound

The crude extract can be purified using chromatographic techniques to obtain pure this compound.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • TLC Analysis:

    • Spot the collected fractions onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., toluene:ethyl acetate:formic acid 90% v/v, 5:4:1).

    • Visualize the spots under UV light. This compound can be visualized after spraying with an aluminum chloride solution and heating.

  • Final Purification (Optional):

    • Combine the fractions containing pure or semi-pure this compound and concentrate them.

    • For higher purity, the compound can be further purified by preparative HPLC using a suitable column (e.g., C18) and solvent system.

Quantitative Data

The production of this compound can vary significantly depending on the fungal strain, substrate, and culture conditions. While specific yield data for this compound is not always reported, studies on the related compound sterigmatocystin can provide some insight. For example, Aspergillus versicolor has been shown to produce high yields of sterigmatocystin on corn, with some isolates producing over 500 mg/kg.[7] It has been noted that in some environments, Aspergillus species can produce significantly larger amounts of this compound than sterigmatocystin.[8]

Table 1: Spectroscopic Data for this compound

¹H NMR (500 MHz, CDCl₃) δ (ppm) Assignment ¹³C NMR δ (ppm) Assignment
12.64 (1H, s)8-OH181.3C-9
7.22 (1H, d, J = 9.0 Hz)H-6164.6C-3
6.86 (1H, d, J = 7.0 Hz)H-10163.3C-1
6.72 (1H, d, J = 9.0 Hz)H-7155.3C-8
6.52 (1H, dd, J = 2.0, 2.5 Hz)H-4'154.0C-10a
6.48 (1H, s)H-2139.5C-5
5.54 (1H, dd, J = 2.5, 2.5 Hz)H-3'120.7C-6
4.90 (1H, ddd, J = 7.0, 2.5, 2.0 Hz)H-2'115.9C-4
4.03 (3H, s)H-15 (OCH₃)109.7C-11
3.96 (3H, s)H-14 (OCH₃)109.4C-7
106.4C-12
105.9C-13
90.7C-2
69.8C-2'
56.5C-14 (OCH₃)
55.8C-15 (OCH₃)
47.9C-3'
Data compiled from Espinoza et al. (2023).[3]

Table 2: Analytical Methods for Detection and Quantification

Technique Principle Application Reference
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Qualitative and semi-quantitative analysis of extracts.[9]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification and purification of this compound.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) HPLC for separation coupled with mass spectrometry for detection and identification based on mass-to-charge ratio.Highly sensitive and specific quantification in complex matrices.[8][11][12]

Conclusion

This compound remains an important mycotoxin for continued research, given its prevalence in various environments and its potential biological activities. The protocols and data presented in this guide offer a comprehensive resource for scientists engaged in the study of this and other related fungal metabolites. Standardization of fermentation, extraction, and purification protocols is crucial for obtaining reproducible results and advancing our understanding of the roles these molecules play in both toxicology and potential therapeutic applications. Further research is warranted to fully elucidate the biosynthetic regulation of this compound and to explore its full range of biological effects.

References

The Biosynthesis of 5-Methoxysterigmatocystin in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-M-STC), a polyketide-derived mycotoxin, is a significant secondary metabolite produced by several fungal species, most notably from the genus Aspergillus, including A. versicolor.[1][2] Structurally, it is a close derivative of sterigmatocystin (STC), a known potent hepatocarcinogen and the penultimate precursor in the biosynthesis of aflatoxins.[3][4] The presence of a methoxy group at the 5-position of the xanthone core distinguishes 5-M-STC from STC. Understanding the biosynthetic pathway of 5-M-STC is crucial for several reasons: it provides insights into the complex regulatory networks governing mycotoxin production, offers potential targets for inhibiting the formation of these toxic compounds in food and feed, and may reveal novel enzymatic mechanisms for targeted drug development. This technical guide provides an in-depth overview of the biosynthesis of 5-M-STC, including the key enzymatic steps, regulatory controls, quantitative data, and detailed experimental protocols relevant to its study.

The Biosynthesis Pathway of this compound

The biosynthesis of 5-M-STC is intricately linked to the well-characterized aflatoxin biosynthetic pathway. The journey begins with the assembly of a polyketide chain from acetate and malonate units, which then undergoes a series of enzymatic modifications to form the core xanthone structure. The final steps leading to 5-M-STC involve two key methylation events.

The immediate precursor to sterigmatocystin is demethylsterigmatocystin (DMST). This molecule is then methylated to form sterigmatocystin (STC), which is subsequently methylated again to yield this compound (also referred to in literature as O-methylsterigmatocystin or OMST).[5][6]

This compound Biosynthesis Pathway Demethylsterigmatocystin (DMST) Demethylsterigmatocystin (DMST) Sterigmatocystin (STC) Sterigmatocystin (STC) Demethylsterigmatocystin (DMST)->Sterigmatocystin (STC) O-methyltransferase I (dmtA/aflO) This compound (5-M-STC) This compound (5-M-STC) Sterigmatocystin (STC)->this compound (5-M-STC) O-methyltransferase II (omtA) Regulatory Network of 5-M-STC Biosynthesis cluster_env Environmental Signals cluster_reg Regulatory Proteins cluster_genes Biosynthetic Genes Acidic pH Acidic pH PacC PacC Acidic pH->PacC inhibits activation of AflR AflR PacC->AflR represses transcription of (under alkaline conditions) dmtA dmtA AflR->dmtA activates transcription omtA omtA AflR->omtA activates transcription

References

5-Methoxysterigmatocystin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxysterigmatocystin is a naturally occurring mycotoxin and a derivative of the well-known carcinogen, sterigmatocystin. Produced by various species of Aspergillus, this compound has garnered scientific interest due to its significant biological activities, including cytotoxicity and genotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is characterized by a xanthone nucleus fused to a bifuran system, a common structural motif among sterigmatocystins. The presence of an additional methoxy group distinguishes it from its parent compound, sterigmatocystin.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name (3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.0²,⁹.0³,⁷.0¹⁴,¹⁹]icosa-1,4,9,11,14,16,18-heptaen-13-one[1]
Synonyms 5-MS, NSC-178249[1]
CAS Number 22897-08-1[2]
Molecular Formula C₁₉H₁₄O₇[2]
Molecular Weight 354.31 g/mol [2]
InChI InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1[1]
InChIKey VVRUNWFPOWIBDY-WPCRTTGESA-N[1]
SMILES COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological fate.

Table 2: Physicochemical Data for this compound

PropertyValueCitation
Melting Point 223 °C[3]
Appearance Yellowish needles[3]
Solubility Soluble in chloroform, ethanol, methanol, and ethyl acetate; slightly soluble in water.[3][4]
logP 3.3[1]
pKa (strongest acidic) 9.59[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

Table 3: Spectroscopic Data for this compound

Technique Data Citation
UV-Vis (in Methanol) λmax at 240, 295, 325 nm[5]
¹H NMR (500 MHz, CDCl₃) δ (ppm): 12.64 (1H, s, 8-OH), 7.22 (1H, d, J=9.0 Hz, H-6), 6.86 (1H, d, J=7.0 Hz, H-10), 6.72 (1H, d, J=9.0 Hz, H-7), 6.52 (1H, dd, J=2.0, 2.5 Hz, H-4'), 6.48 (1H, s, H-2), 5.54 (1H, dd, J=2.5, 2.5 Hz, H-3'), 4.90 (1H, ddd, J=7.0, 2.5, 2.0 Hz, H-2'), 4.03 (3H, s, OCH₃), 3.96 (3H, s, OCH₃)[3]
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 181.3 (C-9), 164.6 (C-3), 163.3 (C-1), 155.3 (C-8), 154.0 (C-10a), 145.3 (C-4'), 144.7 (C-4a), 139.4 (C-5), 120.4 (C-6), 113.3 (C-10), 109.6 (C-8a), 109.5 (C-7), 106.8 (C-4), 106.1 (C-9a), 102.6 (C-3'), 90.6 (C-2), 57.7 (OCH₃), 56.8 (OCH₃), 48.2 (C-2')[3]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 355.08. Major fragments at m/z 339, 325, 297.[1]

Biological Properties and Mechanism of Action

This compound exhibits significant biological activities, primarily cytotoxicity and genotoxicity, which are subjects of ongoing research.

Cytotoxicity and Genotoxicity

Studies have shown that this compound is cytotoxic to various cancer cell lines, including human lung adenocarcinoma (A549) and liver hepatocellular carcinoma (HepG2) cells.[6] Its cytotoxicity is reported to be approximately 10-fold higher than that of its parent compound, sterigmatocystin.[6] The genotoxicity of this compound is attributed to its ability to induce both single and double-strand DNA breaks.[6]

DNA Damage Response

The DNA damage induced by this compound triggers a cellular response involving the activation of checkpoint kinases. Specifically, it has been shown to provoke the phosphorylation of Checkpoint Kinase 2 (Chk2), a key transducer in the DNA damage signaling pathway.[6] This activation suggests that cells recognize the DNA lesions and attempt to arrest the cell cycle to allow for DNA repair.

DNA_Damage_Response MST This compound DNA_Damage DNA Single & Double Strand Breaks MST->DNA_Damage Induces ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR Activates Chk2 Chk2 ATM_ATR->Chk2 Phosphorylates p_Chk2 Phosphorylated Chk2 (Active) ATM_ATR->p_Chk2 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p_Chk2->Cell_Cycle_Arrest Promotes DNA_Repair DNA Repair p_Chk2->DNA_Repair Initiates Apoptosis Apoptosis p_Chk2->Apoptosis Can lead to

DNA Damage Response Pathway Induced by this compound.
Photosensitizing Ability

This compound has been identified as a photosensitizer, capable of generating singlet oxygen (¹O₂) upon exposure to light.[3] This property suggests a potential mechanism for inducing oxidative stress within cells, which can contribute to its cytotoxicity. The xanthone core of the molecule is believed to be responsible for this photosensitizing activity.[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Fungal Culture

This protocol is adapted from the isolation of this compound from Acremonium persicinum.[3]

Materials:

  • Fungal culture of a this compound producing strain

  • Liquid fermentation medium

  • Ethanol (99.5%)

  • Chloroform (99.5%)

  • Distilled water

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for mobile phase)

  • Rotary evaporator

  • Chromatography column

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • Fermentation: Inoculate the fungal strain in a suitable liquid fermentation medium and incubate under appropriate conditions to allow for the production of this compound.

  • Extraction: After the incubation period, separate the biomass from the culture broth by filtration. Lyophilize the biomass and then extract it multiple times with ethanol using maceration and ultrasonication.

  • Solvent Partitioning: Concentrate the ethanolic extract under reduced pressure. Partition the concentrated extract between chloroform and water. Collect the chloroform phase, which will contain this compound.

  • Column Chromatography: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing this compound.

  • Crystallization: Concentrate the combined fractions to obtain crystalline this compound. The pure compound can be obtained as yellowish needles.[3]

Isolation_Workflow Start Fungal Fermentation Extraction Biomass Extraction (Ethanol) Start->Extraction Partitioning Solvent Partitioning (Chloroform/Water) Extraction->Partitioning Column_Chrom Silica Gel Column Chromatography Partitioning->Column_Chrom TLC_Analysis TLC Analysis of Fractions Column_Chrom->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Crystallization Crystallization Combine_Fractions->Crystallization End Pure 5-MST Crystallization->End

Workflow for the Isolation and Purification of this compound.
Spectroscopic Characterization

5.2.1 UV-Visible Spectroscopy

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the spectrum over a range of 200-400 nm against a solvent blank.

  • Identify the wavelengths of maximum absorbance (λmax).

5.2.2 Infrared (IR) Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

5.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

5.2.4 Mass Spectrometry (MS)

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Biological Assays

5.3.1 MTT Assay for Cytotoxicity

Materials:

  • Target cell line (e.g., A549 or HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

5.3.2 Alkaline Comet Assay for Genotoxicity

Materials:

  • Target cell line

  • Microscope slides

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cells with this compound for a defined period.

  • Cell Embedding: Mix the treated cells with LMPA and layer them onto a microscope slide pre-coated with NMPA.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Conclusion

This compound is a mycotoxin with potent biological activities that warrant further investigation, particularly in the fields of toxicology and pharmacology. This technical guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols to aid researchers in their studies. The elucidation of its mechanisms of action and signaling pathways will be crucial for assessing its risks and exploring any potential therapeutic applications.

References

An In-Depth Technical Guide on the Natural Occurrence of 5-Methoxysterigmatocystin in Food and Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-MST) is a mycotoxin structurally related to the well-known carcinogen, sterigmatocystin (STC). As a derivative of STC, 5-MST is considered a polyketide mycotoxin and is a precursor in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens.[1] The presence of 5-MST in the food and feed chain is a growing concern due to its demonstrated cytotoxic and genotoxic properties. This technical guide provides a comprehensive overview of the natural occurrence of 5-MST in food and feed, detailed experimental protocols for its detection, and an exploration of the signaling pathways involved in its toxicity.

Natural Occurrence of this compound

The natural occurrence of this compound in food and feed is an area of ongoing research. While data for its precursor, sterigmatocystin, is more abundant, studies specifically quantifying 5-MST are emerging. Fungi of the Aspergillus genus, particularly species belonging to the section Versicolores, are the primary producers of both STC and 5-MST.[2] These fungi are common contaminants of a wide range of agricultural commodities.

A notable study on the presence of mycotoxins in beer from the Croatian market revealed that 46.55% of 58 samples tested positive for this compound, indicating its potential prevalence in fermented beverages.[2][3] While extensive quantitative data for other commodities are still being gathered, the co-occurrence of 5-MST with STC is expected in various food and feed items susceptible to Aspergillus contamination.

Table 1: Quantitative Data on the Natural Occurrence of this compound in Food

Food/Feed CommodityNumber of Samples AnalyzedPercentage of Positive SamplesConcentration Range (µg/kg)Reference
Beer5846.55%Not Quantified[2][3]

Note: Data on the quantitative occurrence of this compound in a wider range of food and feed commodities is currently limited in the scientific literature.

Experimental Protocols

Accurate detection and quantification of this compound in complex food and feed matrices are critical for risk assessment and regulatory compliance. The following sections detail a general workflow for the analysis of 5-MST, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely adopted sample preparation technique for multi-residue analysis, including mycotoxins, in food and feed.[4]

Materials:

  • Homogenized food or feed sample

  • Acetonitrile (ACN) with 1% acetic acid (v/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of mycotoxins. The following are suggested parameters for the analysis of this compound.

Table 2: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientStart with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)355.1
Product Ions (m/z)To be determined empirically. Likely fragments would involve the loss of methoxy groups or cleavage of the furan ring structure.
Collision Energy (eV)To be optimized for each specific instrument and transition.
Dwell Time50 ms

Note: The specific MRM transitions (precursor and product ions) and collision energies need to be optimized on the specific LC-MS/MS instrument being used.

Signaling Pathways and Toxicological Mechanisms

This compound, like its precursor sterigmatocystin, is a genotoxic compound. Its toxicity is primarily attributed to its ability to cause DNA damage, which in turn activates cellular stress response pathways.

DNA Damage Response Pathway

Studies have shown that 5-MST can induce both single and double-strand DNA breaks.[5][6] The cellular response to such damage is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase signaling cascades. In the case of double-strand breaks induced by 5-MST, the ATM-Chk2 pathway is activated.[5][6]

ATM-Chk2 Signaling Pathway:

  • Damage Recognition: DNA double-strand breaks are recognized by the MRE11-RAD50-NBS1 (MRN) complex.

  • ATM Activation: The MRN complex recruits and activates the ATM kinase.

  • Chk2 Phosphorylation: Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2).

  • Cell Cycle Arrest: Activated Chk2 can phosphorylate several downstream targets, including the p53 tumor suppressor protein and Cdc25 phosphatases. Phosphorylation of p53 leads to its stabilization and activation, resulting in the transcription of genes that promote cell cycle arrest (primarily at the G1/S checkpoint) or apoptosis. Phosphorylation of Cdc25A and Cdc25C leads to their degradation or inactivation, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression.[5]

  • DNA Repair: The activated ATM-Chk2 pathway also initiates DNA repair processes to resolve the damage.

Interestingly, while 5-MST activates the Chk2 checkpoint protein, it does not appear to activate the FANCD2 protein, which is involved in a different DNA repair pathway.[5][6]

DNA_Damage_Response cluster_nucleus Nucleus MST This compound DSB DNA Double-Strand Breaks MST->DSB induces MRN MRN Complex DSB->MRN recruits ATM ATM (inactive) MRN->ATM activates ATM_active ATM (active) Chk2 Chk2 (inactive) ATM_active->Chk2 phosphorylates DNARepair DNA Repair ATM_active->DNARepair Chk2_active Chk2 (active) p53 p53 Chk2_active->p53 phosphorylates Cdc25 Cdc25 Chk2_active->Cdc25 inhibits p53_active p53 (active) CellCycleArrest Cell Cycle Arrest (G1/S) p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis Cdc25->CellCycleArrest prevents inhibition of

Caption: ATM-Chk2 signaling pathway activated by 5-MST-induced DNA damage.

Biosynthetic Pathway

This compound is a derivative of sterigmatocystin, which itself is a late-stage intermediate in the biosynthesis of aflatoxins. The conversion of STC to 5-MST involves an O-methylation step. This reaction is catalyzed by an O-methyltransferase enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of STC.[7]

Biosynthesis STC Sterigmatocystin MST This compound STC->MST Enzyme O-Methyltransferase Enzyme->MST SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->SAH SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme Methyl donor

Caption: Enzymatic conversion of Sterigmatocystin to this compound.

Conclusion

This compound is a mycotoxin of emerging concern due to its genotoxic potential and its presence in the food chain. This technical guide has summarized the current knowledge on its natural occurrence, provided a detailed framework for its analysis using modern analytical techniques, and elucidated the key signaling pathways involved in its toxicity. Further research is needed to establish a more comprehensive understanding of its prevalence in various food and feed commodities to enable robust risk assessments and the development of appropriate regulatory measures. The methodologies and pathway diagrams presented herein provide a valuable resource for researchers, scientists, and drug development professionals working to mitigate the risks associated with this mycotoxin.

References

Biological activity of 5-Methoxysterigmatocystin and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of 5-Methoxysterigmatocystin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5-MST) is a polyketide mycotoxin produced by various species of the Aspergillus genus.[1][2] It is a derivative of the more widely known sterigmatocystin (STC), a precursor in the biosynthesis of aflatoxins.[2][3][4] Structurally, 5-MST is characterized by a xanthone nucleus fused to a bifuran system, which is critical to its biological activity.[5] While often studied in the context of food and feed contamination, 5-MST and its derivatives have garnered significant interest for their potent biological effects, including high cytotoxicity and genotoxicity, alongside potential antitumor properties.[5][6][7] This document provides a comprehensive technical overview of the biological activities of 5-MST and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Cytotoxic Activity

This compound exhibits significant cytotoxic effects across various human cell lines. Its potency is often compared to its parent compound, STC, and other related mycotoxins. Notably, studies have consistently shown that 5-MST is significantly more cytotoxic than STC. For instance, it has been reported to be approximately 10-fold more cytotoxic to both human lung adenocarcinoma (A549) and human liver cancer (HepG2) cells.[1][3][8] The additional methoxy group in 5-MST is thought to increase its bioavailability, contributing to this enhanced cytotoxic effect.[1]

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity. The table below summarizes the IC₅₀ values for 5-MST and related mycotoxins in several cancer cell lines.

CompoundCell LineIC₅₀ Value (µM)Reference
This compound A549 (Lung)181 ± 2.6[9]
This compound A549 (Lung)3.86[10]
This compound HL-60 (Leukemia)5.32[10]
Versicolorin AA549 (Lung)109 ± 3.5[9]
Versicolorin BA549 (Lung)172 ± 4[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, cytotoxicity.[11][12]

  • Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-MST, its derivatives, or control compounds for a specific duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 550-570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with 5-MST / Derivatives A->B C Incubate (e.g., 24h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (~570nm) F->G H Calculate IC50 Value G->H

A simplified workflow for determining cytotoxicity using the MTT assay.

Genotoxic Activity

Beyond cytotoxicity, 5-MST and its parent compound STC are known to be genotoxic, meaning they can damage DNA.[2][3] This activity is a critical aspect of their toxicity and potential carcinogenicity. Both mycotoxins induce single and double-strand DNA breaks.[3][4][8] However, studies comparing the two suggest that at equivalent concentrations, STC exerts a higher genotoxic potential than 5-MST.[3][8]

Data Presentation: Genotoxicity Assessment
AssayCompounds TestedKey Findings in A549 CellsReference
Comet Assay 5-MST, STC, Versicolorin A & BAll compounds induced significant DNA damage. STC and Versicolorin B caused the highest level of damage.[9]
Micronucleus Test 5-MST, STC, Versicolorin A, Aflatoxin B₁All compounds caused a statistically significant increase in the formation of micronuclei, indicating chromosomal damage.[9]
Experimental Protocols: Genotoxicity Assays

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Treatment: Expose cells to the test compounds for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field. DNA fragments and relaxed loops migrate from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of damage.[9]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.

  • Scoring: Use image analysis software to quantify DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[9]

This test assesses chromosomal damage by detecting the formation of micronuclei (MN).

  • Cell Treatment: Treat cell cultures with the test compounds.

  • Cytokinesis Block: Add cytochalasin-B to the culture to block cytokinesis without inhibiting nuclear division, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score at least 1,000 binucleated cells per treatment condition under a microscope. Quantify the frequency of micronuclei, which are small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during anaphase. Other indicators like nuclear buds (NB) and nucleoplasmic bridges (NPB) can also be scored.[9]

Mechanisms of Action and Signaling Pathways

The biological activities of 5-MST are rooted in its ability to induce cellular damage and trigger specific stress response pathways.

DNA Damage Response (DDR) Pathway

The genotoxicity of 5-MST and STC activates the cellular DNA Damage Response (DDR) network. Upon induction of DNA double-strand breaks, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) are activated. ATM then phosphorylates downstream targets, including the checkpoint kinase Chk2.[3] Activated Chk2 is a crucial transducer kinase that spreads the damage signal, leading to the phosphorylation of effector proteins involved in cell cycle regulation (e.g., p53), DNA repair, and apoptosis.[3] Studies have shown that treatment with STC and 5-MST leads to the phosphorylation of Chk2, particularly in HepG2 cells.[3][4][8] In contrast, the FANCD2 protein, another component of the DDR pathway, does not appear to be significantly activated by these mycotoxins.[3][8]

cluster_pathway DNA Damage Response Pathway MST This compound DNA_Damage DNA Strand Breaks (SSBs & DSBs) MST->DNA_Damage ATM ATM Activation DNA_Damage->ATM Chk2 Chk2 Phosphorylation ATM->Chk2 p53 p53 Activation Chk2->p53 Arrest Cell Cycle Arrest (G2 Phase) p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Activation of the ATM-Chk2 signaling pathway by 5-MST-induced DNA damage.
Induction of Oxidative Stress

Oxidative stress is another key mechanism of mycotoxin-induced toxicity. While this has been more extensively studied for STC, it is a probable mechanism for 5-MST as well.[1] A notable property of 5-MST is its ability to act as a photosensitizer. When exposed to light, it can efficiently generate singlet oxygen (¹O₂), a highly reactive non-radical species of reactive oxygen species (ROS).[1][13] This generation of ¹O₂ and other ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which in turn causes damage to lipids (lipid peroxidation), proteins, and DNA.[1][14]

cluster_ros Oxidative Stress Induction MST This compound Photo Photosensitization MST->Photo Light Light Exposure Light->Photo O2 Singlet Oxygen (¹O₂) & other ROS Photo->O2 Stress Oxidative Stress O2->Stress Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Stress->Damage

Photosensitizing ability of 5-MST leading to oxidative stress.

Antitumor and Other Biological Activities

The potent cytotoxic and genotoxic properties of 5-MST have led to investigations into its potential as an antitumor agent. Early screening programs identified 5-MST and STC as having significant inhibitory activity against transplanted mouse leukemias P-388 and L-1210.[6]

Structure-Activity Relationship

Research into derivatives of 5-MST has provided insights into the structural features required for its antitumor activity. The potency of the parent compound has been strongly associated with two key features:

  • The intact bisfurano ring system.[5]

  • The double bond within the terminal furan ring.[5]

Studies have shown that while new substituents can be introduced on the xanthone portion of the molecule, preserving the core bifuran structure is essential for retaining antitumor activity.[5]

Other Activities

Derivatives of sterigmatocystin, as a class, have been reported to possess a range of other biological activities, including anti-inflammatory and antibacterial effects.[15][16] For example, some derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.[16] However, much of this research has focused on STC or other analogues, and more specific studies are needed to fully characterize the anti-inflammatory and antibacterial profile of 5-MST and its unique derivatives.

Derivatives of this compound

Several derivatives of 5-MST have been isolated from fungal cultures or synthesized in the laboratory. These compounds provide a basis for structure-activity relationship studies and the development of new therapeutic agents.

DerivativeSource/TypeReported Biological ActivityReference
O-methyl-5-methoxysterigmatocystin Isolated from Aspergillus sp.Not detailed in provided abstracts.[17]
O-acetyl-5-methoxysterigmatocystin Isolated from Aspergillus sp.Not detailed in provided abstracts.[17]
Oxisterigmatocystins (J, K, L) Isolated from marine-derived fungus Aspergillus nomiusShowed apoptotic activity.[10]
5,6-dimethoxysterigmatocystin DerivativeActs as an uncoupler of oxidative phosphorylation in mitochondria.[18]
O-alkyl/aryl homologues SynthesizedCan be converted to aflatoxin B₁ by Aspergillus parasiticus.[19]

Conclusion

This compound is a mycotoxin with potent and multifaceted biological activities. It is a powerful cytotoxic agent, often exceeding the potency of its parent compound, sterigmatocystin. Its primary mechanisms of action involve the induction of DNA strand breaks, which activates the ATM-Chk2 DNA damage response pathway, and the generation of reactive oxygen species via photosensitization, leading to oxidative stress. These properties underpin its observed antitumor effects against certain cancer models. The study of its derivatives has revealed that the core bifuran structure is essential for its activity. For researchers and drug development professionals, 5-MST represents a compelling, albeit challenging, molecular scaffold. Its Janus-faced nature—a toxic contaminant on one hand and a potential anticancer lead on the other—warrants further investigation to fully understand its toxicological risks and explore its therapeutic potential.

References

In-Depth Technical Guide: Genotoxicity and Cytotoxicity of 5-Methoxysterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxysterigmatocystin (5-M-STC) is a mycotoxin structurally related to sterigmatocystin (STC) and a precursor to aflatoxins. While data on its occurrence are limited, its toxicological profile reveals significant cytotoxic and genotoxic potential. This technical guide provides a comprehensive overview of the current scientific understanding of 5-M-STC's effects on mammalian cells, focusing on its mechanisms of action, quantitative toxicity data, and detailed experimental methodologies. The information presented is intended to support researchers and professionals in the fields of toxicology, pharmacology, and drug development in assessing the risks associated with this mycotoxin and in utilizing this knowledge for further research.

Introduction

This compound is a fungal metabolite that has demonstrated potent cytotoxic and genotoxic effects in various in vitro and in vivo models. Structurally, the presence of an additional methoxy group distinguishes it from the more extensively studied sterigmatocystin, and this modification appears to enhance its bioavailability and cytotoxic potential.[1][2] Understanding the precise mechanisms by which 5-M-STC exerts its toxicity is crucial for risk assessment and for exploring potential therapeutic applications of related compounds. This guide synthesizes the available data on its genotoxicity and cytotoxicity, detailing the experimental frameworks used in these assessments and the signaling pathways implicated in its toxic action.

Cytotoxicity of this compound

5-M-STC has been shown to be significantly more cytotoxic than its parent compound, STC.[3][4] This increased cytotoxicity is observed across different cell lines, including human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) cells.[2][4]

Quantitative Cytotoxicity Data

The following table summarizes the key quantitative data on the cytotoxic effects of 5-M-STC.

Cell LineAssayEndpointValueReference
A549MTTIC50 (24h)181 ± 2.6 µM[1]
A549MTTIC50 (24h)5.5 ± 1.2 µM[2]
HepG2MTTIC50 (24h)0.7 ± 1.3 µM[2]

Note: The discrepancy in IC50 values for A549 cells between the two studies may be attributable to differences in experimental conditions, such as cell passage number, serum concentration in the media, and specific MTT assay protocols.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology (based on Dabelić et al., 2021): [5]

  • Cell Seeding: Seed A549 or HepG2 cells in a 96-well flat-bottom microplate at a density of 1 x 104 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: After 24 hours, replace the medium with fresh, FBS-free RPMI 1640 containing various concentrations of 5-M-STC (typically ranging from 0.1 to 150 µM). Include a vehicle control (DMSO) at a concentration equivalent to that in the highest mycotoxin treatment.

  • Incubation with Toxin: Incubate the cells with 5-M-STC for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the toxin concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity of this compound

5-M-STC is a potent genotoxic agent, capable of inducing both single and double-strand DNA breaks.[3][4] Its genotoxic effects have been primarily evaluated using the alkaline comet assay and the micronucleus test.

Quantitative Genotoxicity Data

The following tables present the quantitative data from genotoxicity assays.

Table 2: Alkaline Comet Assay Data for 5-M-STC

Cell LineTreatment (24h)Tail Length (µm)Tail Intensity (%)Reference
HepG2 Control (0.09% DMSO)~22~0.05[2]
0.1 µM 5-M-STC~22~0.06[2]
0.3 µM 5-M-STC~23~0.06[2]
A549 Control (0.2% DMSO)~20~0.05[2]
1 µM 5-M-STC~22~0.06[2]
3 µM 5-M-STC~24~0.06[2]

Table 3: Micronucleus Assay Data for 5-M-STC in A549 Cells

Treatment (24h)Micronuclei (MN)Nuclear Buds (NB)Nucleoplasmic Bridges (NPB)Reference
ControlData not explicitly quantified in abstractData not explicitly quantified in abstractData not explicitly quantified in abstract[1]
5-M-STC (½ IC50)Statistically significant increaseSlightly decreased formationSlightly decreased formation[1]
5-M-STC (¼ IC50)Statistically significant increaseSlightly decreased formationSlightly decreased formation[1]

Note: The study by Jakšić et al. (2012) reported a statistically significant increase in micronuclei but did not provide specific quantitative values in the abstract. Further analysis of the full paper would be required to populate this table with exact numbers.

Experimental Protocol: Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Detailed Methodology (based on Dabelić et al., 2021): [6]

  • Cell Preparation: After treatment with 5-M-STC, harvest the cells and resuspend them in PBS at an appropriate concentration.

  • Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

  • Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C in the dark.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with freshly prepared, cold electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Apply a voltage of approximately 0.7 V/cm and a current of 300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently rinse the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) three times for 5 minutes each.

  • Staining: Stain the DNA by adding a fluorescent dye such as ethidium bromide or SYBR Green to each slide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

Experimental Protocol: Cytokinesis-Block Micronucleus Assay

The micronucleus assay is a genotoxicity test that detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: Cells are treated with the test compound and then with a cytokinesis-blocking agent, typically cytochalasin B, which inhibits the final stage of cell division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is a measure of chromosomal damage.

Detailed Methodology (based on Jakšić et al., 2012): [1]

  • Cell Seeding and Treatment: Seed A549 cells in appropriate culture vessels and treat with 5-M-STC at concentrations corresponding to ¼ and ½ of the IC50 value for 24 hours.

  • Addition of Cytochalasin B: After the treatment period, add cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL. The timing of addition should be such that the cells complete one nuclear division in the presence of the test compound.

  • Incubation: Incubate the cells for a period equivalent to one and a half to two normal cell cycle lengths to allow for the formation of binucleated cells.

  • Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution to swell the cytoplasm, and then fix them using a methanol:acetic acid (3:1) solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and then stain with a DNA-specific stain such as Giemsa or DAPI.

  • Scoring: Analyze the slides under a microscope, scoring the number of micronuclei (MN), nuclear buds (NB), and nucleoplasmic bridges (NPB) in at least 1000 binucleated cells per treatment group.

Mechanisms of Action and Signaling Pathways

The genotoxic and cytotoxic effects of 5-M-STC are mediated through a complex interplay of cellular processes, including the induction of oxidative stress and the activation of DNA damage response pathways.

Oxidative Stress

While direct studies on 5-M-STC-induced oxidative stress are not extensively detailed in the provided search results, it is a common mechanism for many mycotoxins.[7] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Mycotoxin-induced ROS can lead to lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptosis.[2]

DNA Damage Response and Cell Cycle Control

The DNA damage induced by 5-M-STC, particularly double-strand breaks, activates a signaling cascade to arrest the cell cycle and facilitate DNA repair or, if the damage is too severe, to induce apoptosis. A key player in this response is the ATM-Chk2 pathway .[2]

  • ATM (Ataxia-Telangiectasia Mutated): This kinase is a primary sensor of double-strand DNA breaks. Upon activation, ATM phosphorylates a range of downstream targets.

  • Chk2 (Checkpoint Kinase 2): A crucial downstream effector of ATM, Chk2 is phosphorylated and activated by ATM in response to DNA damage. Activated Chk2 then phosphorylates several proteins involved in cell cycle regulation and apoptosis, including p53.[2]

Studies have shown that treatment of HepG2 and A549 cells with 5-M-STC leads to the phosphorylation of Chk2, indicating the activation of this DNA damage response pathway.[2][4]

Apoptosis

While direct evidence for 5-M-STC's effect on specific apoptotic proteins like Bax and Bcl-2 is not available in the provided search results, the activation of the ATM-Chk2-p53 axis strongly suggests the involvement of the intrinsic apoptotic pathway. In response to DNA damage, p53 can transcriptionally upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Cellular Response to this compound M5STC This compound ROS Reactive Oxygen Species (ROS) M5STC->ROS Induces DNA_Damage DNA Double-Strand Breaks M5STC->DNA_Damage Directly Induces ROS->DNA_Damage Causes ATM ATM (activated) DNA_Damage->ATM Activates Chk2 Chk2 (activated) ATM->Chk2 Phosphorylates & Activates p53 p53 (activated) Chk2->p53 Phosphorylates & Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Promotes Apoptosis Apoptosis p53->Apoptosis Promotes G cluster_1 Experimental Workflow for Assessing 5-M-STC Toxicity Start Start: Cell Culture (A549 / HepG2) Treatment Treatment with This compound Start->Treatment MTT MTT Assay Treatment->MTT Comet Alkaline Comet Assay Treatment->Comet Micronucleus Micronucleus Assay Treatment->Micronucleus Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity DNA_Breaks DNA Strand Breaks Comet->DNA_Breaks Chr_Damage Chromosomal Damage Micronucleus->Chr_Damage

References

5-Methoxysterigmatocystin: A Technical Guide on its Role as a Precursor in Aflatoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of 5-Methoxysterigmatocystin (5-MST) and its relationship to the aflatoxin biosynthetic pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.

Introduction: The Aflatoxin Biosynthetic Pathway

Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus. The biosynthesis of aflatoxins is a complex process involving a series of enzymatic reactions that convert early precursors into the final toxic compounds. Sterigmatocystin (STC) is a well-established late-stage precursor in the biosynthesis of aflatoxin B1 and G1.[1] The conversion of STC to aflatoxin involves several key enzymatic steps, including methylation and oxidative cyclization.

This compound is a derivative of sterigmatocystin and has been a subject of investigation to determine its precise role within the aflatoxin biosynthetic pathway. This guide will delve into the evidence regarding its potential as a direct precursor, its metabolic fate, and its toxicological significance in comparison to other key intermediates.

Quantitative Analysis of Aflatoxin Precursor Conversion

While direct quantitative data on the conversion of this compound to aflatoxin is not prevalent in the literature, studies on the closely related compound, O-methylsterigmatocystin (OMST), provide valuable insights into the efficiency of the later stages of aflatoxin biosynthesis. The following table summarizes the findings from a key study by Bhatnagar et al. (1987), which utilized a mutant strain of Aspergillus parasiticus (AVN-1, SRRC 163) incapable of producing aflatoxins or its precursors to study the conversion of radiolabeled OMST and STC.[2]

Precursor Fed (10 nmol)Aflatoxin B1 Produced (nmol)Aflatoxin G1 Produced (nmol)Total Aflatoxin Produced (nmol)Molar Conversion Efficiency (%)
O-Methylsterigmatocystin (OMST)7.81.08.888%
Sterigmatocystin (STC)6.40.67.070%

Data extracted from Bhatnagar et al. (1987).[2]

The results indicate that OMST is a more efficient precursor to aflatoxin B1 and G1 than STC in this experimental system.[2]

The Role of this compound: Precursor or Metabolic Diversion?

The central question regarding this compound is whether it serves as a direct precursor to aflatoxins. Research by Yabe et al. (1989) on the O-methyltransferases involved in aflatoxin biosynthesis provides critical evidence. Their study identified two distinct O-methyltransferases: O-methyltransferase I, which converts demethylsterigmatocystin (DMST) to sterigmatocystin (STC), and O-methyltransferase II, which converts STC to O-methylsterigmatocystin (OMST). Crucially, their cell-free experiments showed no methyltransferase activity when this compound was used as a substrate. This suggests that 5-MST is not on the direct methylation pathway to OMST and subsequently to aflatoxin B1.

This finding points to the possibility that this compound may be a shunt metabolite or a detoxification product. Fungal metabolic pathways are complex, and the production of derivatives of key intermediates can be a mechanism for regulating the flux through the main pathway or for detoxifying potentially harmful intermediates.

Further supporting the notion that 5-MST is not a primary precursor is the observation that while STC is activated by cytochrome P450 enzymes to a reactive epoxide, a similar reactive metabolite was not detected for 5-M-STC.[3] However, 5-M-STC has been shown to be more cytotoxic than STC to human lung (A549) and liver (HepG2) cells.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of aflatoxin precursors.

Precursor Feeding Experiments with Aspergillus parasiticus Mutants

This protocol is based on the methodology described by Bhatnagar et al. (1987) for studying the conversion of precursors to aflatoxins in a blocked mutant.[2]

Objective: To determine if a specific compound is a precursor in the aflatoxin biosynthetic pathway.

Materials:

  • Aspergillus parasiticus mutant strain (e.g., AVN-1, SRRC 163)

  • Potato Dextrose Agar (PDA) for fungal culture

  • Aflatoxin-inducing medium (e.g., YES medium: 2% yeast extract, 6% sucrose)

  • Radiolabeled precursor (e.g., [14C]OMST)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvents for TLC (e.g., chloroform:acetone, 9:1 v/v)

  • Scintillation counter

  • HPLC system with a fluorescence detector

Procedure:

  • Fungal Culture: Grow the Aspergillus parasiticus mutant on PDA plates to obtain a sporulating culture.

  • Inoculation: Inoculate a liquid aflatoxin-inducing medium with spores from the PDA plate.

  • Incubation: Incubate the culture for a specified period (e.g., 72 hours) under conditions conducive to fungal growth (e.g., 28°C with shaking).

  • Precursor Feeding: Add a known amount of the radiolabeled precursor to the fungal culture.

  • Further Incubation: Continue the incubation for a defined period (e.g., 24-48 hours) to allow for the metabolism of the precursor.

  • Extraction:

    • Separate the mycelia from the culture medium by filtration.

    • Extract the aflatoxins from both the mycelia and the culture filtrate using a suitable solvent (e.g., chloroform).

  • Analysis:

    • TLC: Spot the concentrated extract onto a TLC plate alongside aflatoxin standards. Develop the plate and visualize the spots under UV light. Scrape the spots corresponding to aflatoxins and quantify the radioactivity using a scintillation counter.

    • HPLC: For more precise quantification, analyze the extract using an HPLC system with a fluorescence detector. Compare the retention times with known aflatoxin standards to identify and quantify the produced aflatoxins.

Preparation of Cell-Free Extracts for Enzyme Assays

This protocol is a generalized method for preparing cell-free extracts to study the enzymatic conversion of aflatoxin precursors, based on principles from various studies.

Objective: To obtain a crude enzyme preparation from Aspergillus species to test for specific enzymatic activities.

Materials:

  • Mycelia from a liquid culture of Aspergillus species.

  • Grinding medium (e.g., phosphate buffer with protease inhibitors).

  • Liquid nitrogen.

  • Mortar and pestle.

  • Centrifuge.

  • Spectrophotometer for protein quantification.

Procedure:

  • Harvesting Mycelia: Collect the fungal mycelia from a liquid culture by filtration.

  • Washing: Wash the mycelia with a suitable buffer to remove any remaining culture medium.

  • Cell Lysis:

    • Freeze the mycelia in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Resuspend the powdered mycelia in a grinding medium.

  • Centrifugation: Centrifuge the suspension at a low speed (e.g., 1,000 x g) to remove cell debris.

  • High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to separate the microsomal fraction (pellet) from the cytosolic fraction (supernatant).

  • Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay: The prepared cell-free extract can now be used in an enzyme assay with the substrate of interest (e.g., this compound) to test for conversion to other products.

Visualization of Pathways and Workflows

Aflatoxin Biosynthesis Pathway

Aflatoxin_Biosynthesis Acetate Acetate Norsolorinic_Acid Norsolorinic Acid Acetate->Norsolorinic_Acid Multiple Steps Averantin Averantin Norsolorinic_Acid->Averantin Versicolorin_A Versicolorin A Averantin->Versicolorin_A ... Demethylsterigmatocystin Demethylsterigmatocystin (DMST) Versicolorin_A->Demethylsterigmatocystin Sterigmatocystin Sterigmatocystin (STC) Demethylsterigmatocystin->Sterigmatocystin O-Methyltransferase I O_Methylsterigmatocystin O-Methylsterigmatocystin (OMST) Sterigmatocystin->O_Methylsterigmatocystin O-Methyltransferase II Aflatoxin_B1 Aflatoxin B1 O_Methylsterigmatocystin->Aflatoxin_B1 Oxidoreductase

Caption: Simplified aflatoxin B1 biosynthesis pathway.

Proposed Metabolic Fate of this compound

Metabolic_Fate_5MST Sterigmatocystin Sterigmatocystin (STC) Five_MST This compound (5-MST) Sterigmatocystin->Five_MST Potential Side Reaction OMST O-Methylsterigmatocystin (OMST) Sterigmatocystin->OMST O-Methyltransferase II Detox_Products Detoxification Products Five_MST->Detox_Products Detoxification (e.g., by Cytochrome P450s) Aflatoxin_B1 Aflatoxin B1 OMST->Aflatoxin_B1 Main Biosynthetic Pathway

Caption: Proposed metabolic fate of this compound.

Experimental Workflow for Precursor Feeding Study

Precursor_Feeding_Workflow Start Start: Culture Aspergillus Mutant Incubate Incubate to Mid-Log Phase Start->Incubate Feed Feed Radiolabeled Precursor (e.g., [14C]5-MST) Incubate->Feed Incubate_Again Continue Incubation Feed->Incubate_Again Harvest Harvest Mycelia and Culture Filtrate Incubate_Again->Harvest Extract Extract Metabolites with Solvent Harvest->Extract Analyze Analyze by TLC/HPLC Extract->Analyze Quantify Quantify Radioactivity in Aflatoxin Fractions Analyze->Quantify End End: Determine Conversion Efficiency Quantify->End

Caption: Workflow for a precursor feeding experiment.

Conclusion

The available scientific evidence suggests that this compound is not a direct precursor in the primary biosynthetic pathway leading to aflatoxin B1. The lack of activity of key O-methyltransferases on 5-MST indicates that it is likely a shunt metabolite or a product of a detoxification pathway. While not directly converted to aflatoxin, this compound exhibits significant cytotoxicity, in some cases greater than that of the established precursor, sterigmatocystin.

For researchers in mycotoxin analysis and drug development, this distinction is critical. The presence of this compound in fungal cultures may not be an indicator of subsequent aflatoxin production but could be a marker for specific fungal strains or metabolic states. Further research is warranted to fully elucidate the enzymatic processes that lead to the formation and potential degradation of this compound and to understand its full toxicological profile and its role in fungal physiology. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting such future investigations.

References

Fungal Strains Producing 5-Methoxysterigmatocystin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-MST) is a polyketide mycotoxin and a derivative of sterigmatocystin (ST), a known carcinogen and precursor to the aflatoxin biosynthesis pathway. The presence of a methoxy group at the C-5 position distinguishes it from its more studied counterpart. Interest in 5-MST is growing within the scientific community due to its cytotoxic and genotoxic properties, which suggest potential applications in oncology research and drug development, as well as the need to understand its toxicological risks. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, methodologies for its production and quantification, and insights into the regulatory pathways governing its biosynthesis.

Fungal Producers of this compound

Several fungal species, primarily within the genus Aspergillus, have been identified as producers of this compound. These fungi are often found in diverse environments, from soil and decaying vegetation to indoor settings with moisture problems.

Key Fungal Producers:

  • Aspergillus versicolor : This species is a well-documented and significant producer of this compound.[1][2][3] It is frequently isolated from damp indoor environments and building materials.[4][5] Some strains of A. versicolor have been shown to produce substantial quantities of both sterigmatocystin and this compound.[4] A mutant strain of Aspergillus versicolor has also been specifically noted for its production of this compound.[6][7]

  • Aspergillus nidulans (Emericella nidulans) : As a model organism for fungal genetics, A. nidulans is known to produce sterigmatocystin and its derivatives.[8][9] The genetic pathways for sterigmatocystin biosynthesis have been extensively studied in this species, providing a framework for understanding the production of this compound.

  • Aspergillus flavus : While primarily known for producing aflatoxins, some strains of A. flavus can also produce O-methylsterigmatocystin, a closely related compound, and this compound has been isolated from its secondary metabolites.[10]

  • Acremonium persicinum : An aquatic fungus from which this compound has been isolated, highlighting that producers of this mycotoxin are not limited to the Aspergillus genus.[10][11][12]

Data Presentation: Quantitative Production of this compound

Quantitative data on the production of this compound by fungal strains is limited in publicly available literature. The following table summarizes the available data. Further research is needed to quantify the production capabilities of a wider range of fungal strains and optimize culture conditions for enhanced yield.

Fungal StrainFermentation TypeMediumYieldReference
Acremonium persicinumSubmergedModified Wickerham Medium (pH 8.5)0.08 mg/L[11]

Note: The yield for Acremonium persicinum was calculated from the reported isolation of 4 mg of this compound from a 50 L fermentation.

Experimental Protocols

This section details the methodologies for the cultivation of fungal strains, and the extraction and quantification of this compound.

Fungal Cultivation

a) Submerged Fermentation (SmF)

Submerged fermentation is suitable for large-scale production and allows for greater control over environmental parameters.

  • Inoculum Preparation :

    • Grow the fungal strain (e.g., Aspergillus versicolor, Acremonium persicinum) on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile 0.1% (v/v) Tween 80 solution to the agar surface and gently scraping the spores with a sterile loop.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.[13]

  • Fermentation Medium :

    • A suitable medium for mycotoxin production is Yeast Extract Sucrose (YES) broth, containing (per liter): 20 g yeast extract and 150 g sucrose.[14]

    • For Acremonium persicinum, a modified Wickerham medium adjusted to pH 8.5 can be used.[11]

  • Fermentation Conditions :

    • Inoculate the sterile fermentation medium with the spore suspension (e.g., 1% v/v).

    • Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 14-21 days.[8][14] Optimal temperature for sterigmatocystin production by A. versicolor has been reported to be between 27 to 29°C.[1][15]

b) Solid-State Fermentation (SSF)

Solid-state fermentation mimics the natural growth conditions of many fungi and can lead to higher yields of certain secondary metabolites.

  • Substrate Preparation :

    • Use a solid substrate such as rice, wheat, or maize.[1][15]

    • Add a specific amount of distilled water to the substrate in an Erlenmeyer flask (e.g., 20 g of rice with 8 mL of deionized water) and allow it to soak overnight.[14]

    • Sterilize the substrate by autoclaving.

  • Inoculation and Incubation :

    • Inoculate the sterile, cooled substrate with a spore suspension or agar plugs of the fungal culture.

    • Incubate the flasks under static conditions at 25-28°C for 21-30 days in the dark.[12]

Extraction of this compound

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting mycotoxins from complex matrices.

  • Sample Preparation :

    • Homogenize the fungal biomass and/or the solid substrate culture.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction :

    • Add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid to the sample.[4][16]

    • Vortex or shake vigorously for 15 minutes.

    • Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.[4]

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for analysis.

Quantification of this compound

a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Chromatographic System : An HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile, methanol, and water. A common mobile phase for sterigmatocystin analysis is a mixture of water, methanol, and acetonitrile.[17]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : Monitor the absorbance at the wavelength of maximum absorption for this compound (around 325 nm).[18]

  • Quantification : Prepare a calibration curve using certified standards of this compound to quantify the concentration in the sample extracts.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for mycotoxin analysis.

  • Chromatographic System : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.[16][19]

  • Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used for this compound.[20]

  • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound for accurate quantification and confirmation. The precursor ion for this compound is m/z 355.[20]

  • Quantification : Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification to compensate for matrix effects.

Signaling Pathways and Visualization

The biosynthesis of sterigmatocystin, and by extension this compound, is regulated by a complex network of signaling pathways. In Aspergillus nidulans, a key regulatory mechanism involves a heterotrimeric G-protein signaling cascade.

G-Protein Signaling Pathway in Aspergillus nidulans

This pathway controls both asexual sporulation and sterigmatocystin production. The activation of the sterigmatocystin biosynthetic gene cluster is negatively regulated by the FadA (Gα subunit)-dependent signaling pathway. Inactivation of this pathway, mediated by the FlbA protein, is required for the expression of the sterigmatocystin-specific transcription factor, AflR, leading to mycotoxin production.

Caption: G-Protein signaling pathway regulating sterigmatocystin production in Aspergillus nidulans.

Experimental Workflow

The following diagram outlines the general workflow for the production, extraction, and analysis of this compound from fungal cultures.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis Fungal_Strain Select Fungal Strain (e.g., A. versicolor) Inoculum Inoculum Preparation (Spore Suspension) Fungal_Strain->Inoculum Fermentation Fermentation (Submerged or Solid-State) Inoculum->Fermentation Harvest Harvest Fungal Biomass and/or Culture Medium Fermentation->Harvest Extraction Extraction (e.g., QuEChERS) Harvest->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Quantification Quantification (HPLC-UV or LC-MS/MS) Final_Extract->Quantification Data_Analysis Data Analysis and Yield Calculation Quantification->Data_Analysis

References

Methodological & Application

Extraction of 5-Methoxysterigmatocystin from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-MSTC) is a mycotoxin produced by several species of fungi, particularly from the Aspergillus genus.[1] Structurally related to the potent carcinogen sterigmatocystin (STC), 5-MSTC is considered an emerging mycotoxin of concern. It is often found alongside STC in contaminated commodities and indoor environments, such as in dust.[1] As a potential human carcinogen, the detection and quantification of 5-MSTC in complex matrices like food, animal feed, and environmental samples are crucial for risk assessment and ensuring consumer safety. This document provides detailed application notes and protocols for the extraction and analysis of 5-MSTC.

Analytical Methodologies

The most common and reliable method for the analysis of 5-MSTC is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting trace levels of the mycotoxin in complex sample matrices.

Key LC-MS/MS Parameters for this compound

Successful LC-MS/MS analysis relies on the optimization of several parameters. The precursor ion for 5-MSTC in positive ionization mode is m/z 355.[1] The selection of appropriate product ions and collision energies is critical for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method.

Experimental Protocols

The following protocols provide a general framework for the extraction of 5-MSTC from various matrices. Method validation, including the determination of recovery, limit of detection (LOD), and limit of quantification (LOQ), is essential for ensuring the accuracy and reliability of the results.

Protocol 1: Extraction from Solid Matrices (e.g., Grains, Animal Feed)

This protocol is a general procedure that can be adapted for various solid matrices.

1. Sample Preparation:

  • Grind the sample to a fine powder to ensure homogeneity.

2. Extraction:

  • To 5 g of the homogenized sample, add 20 mL of an extraction solvent, typically acetonitrile/water (e.g., 80:20 v/v) with a small percentage of formic acid (e.g., 0.1-1%).
  • Shake vigorously for at least 30 minutes using a mechanical shaker.
  • Centrifuge the mixture at 4000 x g for 10 minutes.
  • Collect the supernatant.

3. Clean-up (Optional but Recommended):

  • For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering compounds.
  • Dilute the supernatant with water and pass it through an appropriate SPE cartridge (e.g., C18 or specialized mycotoxin clean-up columns).
  • Wash the cartridge to remove impurities.
  • Elute the mycotoxins with a suitable solvent, such as methanol or acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction from House Dust

This protocol is adapted from methods used for the extraction of mycotoxins from environmental dust samples.

1. Sample Preparation:

  • Sieve the dust sample to obtain a uniform particle size.

2. Extraction:

  • To 1 g of the sieved dust, add 5 mL of acetonitrile.
  • Sonication for 10 minutes can be used to enhance extraction efficiency.
  • Filter the extract to remove particulate matter.
  • Repeat the extraction process with an additional 3 mL of acetonitrile for exhaustive extraction.[2]

3. Sample Concentration and Reconstitution:

  • Combine the extracts and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 1 mL of methanol/water (50:50 v/v) for LC-MS/MS analysis.[2]

Quantitative Data

The following table summarizes typical performance data for mycotoxin analysis methods, which can be used as a reference for the analysis of 5-MSTC. It is important to note that these values are matrix-dependent and should be determined for each specific application.

MatrixAnalyteRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
WheatSterigmatocystin92.5 - 100.3-0.05[3]
FeedSterigmatocystin98 - 99-1[4]
Dried FruitsMultiple Mycotoxins>600.3 - 301 - 100[5]
Bee PollenAflatoxins & OTA---[6]
MaizeMultiple Mycotoxins77.5 - 98.4--[7]

Visualizations

Experimental Workflow for 5-MSTC Extraction and Analysis

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Grain, Feed, Dust) Homogenization Grinding / Sieving Sample->Homogenization Solvent_Addition Add Acetonitrile-based Extraction Solvent Homogenization->Solvent_Addition Shaking Mechanical Shaking / Sonication Solvent_Addition->Shaking Centrifugation Centrifugation / Filtration Shaking->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation under Nitrogen SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification & Reporting LCMS->Quantification

Caption: Workflow for the extraction and analysis of this compound.

Metabolic Detoxification Pathway of this compound

Detoxification_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) MSTC This compound (5-MSTC) CYP1A1 CYP1A1 MSTC->CYP1A1 Metabolized by CYP1A2 CYP1A2 MSTC->CYP1A2 Metabolized by Metabolites1 Hydroxy-nor-methoxy-sterigmatocystin Nor-methoxy-sterigmatocystin Dihydroxy-methoxy-sterigmatocystin CYP1A1->Metabolites1 Metabolites2 Monohydroxy-methoxy-sterigmatocystin CYP1A2->Metabolites2 Glucuronidation Glucuronidation (UGTs) Metabolites2->Glucuronidation Sulfation Sulfation (SULTs) Metabolites2->Sulfation Conjugates Glucuronide & Sulfate Conjugates Glucuronidation->Conjugates Sulfation->Conjugates Excretion Excretion Conjugates->Excretion

References

5-Methoxysterigmatocystin: A Guide to Standard Preparation and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the preparation and handling of 5-methoxysterigmatocystin analytical standards. Adherence to these guidelines is crucial for ensuring accurate experimental results and maintaining laboratory safety.

Introduction

This compound is a mycotoxin produced by several species of fungi, including Aspergillus versicolor. It is structurally related to the well-known carcinogen, sterigmatocystin. As a potentially hazardous compound, proper handling and accurate standard preparation are paramount for reliable research in toxicology, drug development, and food safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Appearance Yellowish needles[1]
Molecular Formula C₁₉H₁₄O₇[2]
Molecular Weight 354.31 g/mol [2]
Melting Point 223°C[1]
Predicted Water Solubility 0.15 g/L[3]
Predicted logP 2.69[3]

Safety Precautions and Handling

This compound is a mycotoxin and should be handled with extreme care as a potentially cytotoxic and genotoxic compound.

3.1. Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, the following PPE is mandatory:

  • Gloves: Two pairs of nitrile gloves are recommended.[1]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[3]

3.2. Engineering Controls

  • All work with solid this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1]

  • Work surfaces should be covered with absorbent, disposable liners to contain any spills.

3.3. Spill Management

  • Small Spills (<5 mL or 5 g): Absorb liquids with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For solids, gently cover with a damp paper towel to avoid raising dust, then collect into a sealed container.

  • Large Spills (>5 mL or 5 g): Evacuate the area and contact the appropriate environmental health and safety office.[4]

  • Decontaminate the spill area with a 10% bleach solution, allowing a contact time of at least 20 minutes, followed by a thorough rinse with water.[1]

3.4. Waste Disposal

All materials contaminated with this compound, including pipette tips, vials, gloves, and absorbent paper, must be treated as hazardous waste.[4]

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste should be collected in a separate, sealed, and labeled container.

  • Follow your institution's specific guidelines for the disposal of cytotoxic and chemical waste.[5][6][7]

Standard Solution Preparation

Accurate preparation of standard solutions is critical for quantitative analysis. The following protocols are recommended for preparing this compound standards for applications such as Liquid Chromatography-Mass Spectrometry (LC-MS).

4.1. Recommended Solvents

Based on the properties of the related mycotoxin sterigmatocystin, chloroform is a suitable solvent for dissolving and storing standard solutions.[2] Dimethyl sulfoxide (DMSO) has also been used for preparing stock solutions for in vitro studies. For LC-MS applications, acetonitrile and methanol are common solvents, however, their long-term stability with this compound should be carefully considered, as some degradation has been observed with sterigmatocystin in these solvents.[1] It is advisable to prepare fresh working solutions from a stock stored in chloroform or at -20°C.

4.2. Protocol for Preparation of a Stock Standard Solution (e.g., 1 mg/mL)

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh the desired amount of the solid standard (e.g., 1 mg) using a calibrated analytical balance.

  • Transfer the weighed solid to a clean, amber glass volumetric flask.

  • Add a small amount of the chosen solvent (e.g., chloroform or acetonitrile) to dissolve the solid completely.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and vortex for at least 30 seconds to ensure homogeneity.

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.

4.3. Protocol for Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., acetonitrile or methanol for LC-MS applications).

Example for a 1 µg/mL working solution from a 1 mg/mL stock:

  • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Bring to volume with the desired solvent.

  • Cap and vortex to mix thoroughly.

Prepare a calibration curve by further diluting the working solutions to the desired concentration range for your analytical method.

Storage and Stability

Proper storage is crucial to maintain the integrity of the standard solutions.

Solution TypeStorage TemperatureRecommended SolventStability NotesSource
Solid Standard -20°CN/AProtect from light and moisture.[8]
Stock Solution -20°CChloroform, AcetonitrileStore in amber glass vials with PTFE-lined caps.[1][2]
Working Solutions 2-8°CAcetonitrile, MethanolPrepare fresh daily or weekly. Minimize exposure to light.[9][10]

A study on various mycotoxins, including the structurally similar sterigmatocystin, found that individual stock solutions in organic solvents were stable for at least 14 months when stored at -18°C.[1] However, for optimal accuracy, it is recommended to verify the concentration of the stock solution periodically.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key workflows and logical relationships described in this application note.

G Workflow for this compound Standard Preparation cluster_prep Preparation cluster_storage Storage cluster_working Working Solution weigh Weigh Solid Standard (in fume hood) dissolve Dissolve in Solvent (e.g., Chloroform) weigh->dissolve volume Bring to Final Volume dissolve->volume vortex Vortex to Mix volume->vortex store_stock Store Stock Solution (-20°C, Amber Vial) vortex->store_stock dilute Serial Dilution store_stock->dilute Use as needed calibrate Prepare Calibration Curve dilute->calibrate analyze LC-MS/MS Analysis calibrate->analyze

Caption: Workflow for the preparation of this compound standard solutions.

G Safety Precautions for Handling this compound cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls cluster_procedures Procedures gloves Double Nitrile Gloves goggles Safety Goggles coat Lab Coat respirator Respirator (for solids) hood Chemical Fume Hood liners Absorbent Liners spill Spill Management waste Waste Disposal handling Handling this compound handling->gloves Wear handling->goggles Wear handling->coat Wear handling->respirator Wear handling->hood Use handling->liners Use handling->spill Follow handling->waste Follow

Caption: Key safety precautions for handling this compound.

References

Application Notes and Protocols for Testing 5-Methoxysterigmatocystin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-MOST) is a mycotoxin structurally related to sterigmatocystin and a precursor to aflatoxins.[1] It is produced by various species of Aspergillus.[1] Emerging research indicates that 5-MOST exhibits significant cytotoxic and genotoxic properties, making it a molecule of interest in toxicology and drug development.[1][2] Studies have shown that 5-MOST can be more cytotoxic than its well-studied counterpart, sterigmatocystin.[1][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of 5-MOST in cell culture models, focusing on commonly used assays and the underlying cellular mechanisms.

Mechanism of Action Overview

This compound exerts its cytotoxic effects primarily through the induction of DNA damage.[1][3] Unlike sterigmatocystin, which requires metabolic activation by CYP enzymes to form a reactive epoxide, 5-MOST's direct mechanism of DNA damage is less understood but has been shown to cause both single and double-strand DNA breaks.[1] This DNA damage activates the ATM (ataxia telangiectasia mutated) signaling pathway, leading to the phosphorylation and activation of the checkpoint kinase Chk2.[1] Activated Chk2 can, in turn, phosphorylate downstream targets like p53, which can trigger cell cycle arrest or apoptosis.[4][5] The apoptotic cascade is a key mechanism of cell death induced by many mycotoxins and is often mediated by the activation of caspases.[6][7]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for 5-MOST in two commonly used human cell lines after a 24-hour treatment period, as determined by the MTT assay.

Cell LineMycotoxinIC50 (µM)Reference
A549 (Human Lung Carcinoma)This compound181 ± 2.6[2]
HepG2 (Human Liver Carcinoma)This compound~10-fold more cytotoxic than Sterigmatocystin[1][3]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HepG2) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells prepare_5most Prepare 5-MOST Stock Solution treat_cells Treat Cells with 5-MOST Concentrations prepare_5most->treat_cells seed_cells->treat_cells incubation Incubate for 24 hours treat_cells->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay caspase_assay Caspase-3 Assay incubation->caspase_assay read_absorbance Measure Absorbance/Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance caspase_assay->read_absorbance calculate_viability Calculate % Viability/Cytotoxicity read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

General experimental workflow for 5-MOST cytotoxicity testing.

Signaling Pathway of 5-MOST-Induced Cytotoxicity

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

G most This compound dna_damage DNA Double-Strand Breaks most->dna_damage atm ATM Activation dna_damage->atm chk2 Chk2 Phosphorylation atm->chk2 p53 p53 Phosphorylation chk2->p53 bcl2_family Bcl-2 Family Regulation (Bax increase, Bcl-2 decrease) p53->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed signaling pathway of 5-MOST-induced apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (5-MOST)

  • A549 or HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of 5-MOST in complete medium. Remove the medium from the wells and add 100 µL of the 5-MOST dilutions. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent used to dissolve 5-MOST).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the 5-MOST concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged membranes.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Treated and control cells in a 96-well plate (prepared as in the MTT assay)

  • Microplate reader

Protocol:

  • Prepare Controls: In separate wells of your treatment plate, prepare a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with the lysis buffer provided in the kit).

  • Collect Supernatant: After the 24-hour incubation with 5-MOST, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be measured and subtracted from the 490 nm readings.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the treatment values and normalizing to the maximum release.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.

Materials:

  • Caspase-3 colorimetric assay kit (commercially available)

  • Cells cultured in 6-well plates or larger vessels

  • 5-MOST for treatment

  • Microplate reader

Protocol:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of 5-MOST for 24 hours. Include an untreated control.

  • Cell Lysis:

    • Collect both adherent and floating cells and centrifuge at 250 x g for 10 minutes.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer (provided in the kit) per 1-5 x 10⁶ cells.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2x Reaction Buffer (with DTT, as per the kit instructions) to each well.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the 5-MOST-treated samples to the untreated control to determine the fold-increase in caspase-3 activity. The activity can be normalized to the protein concentration of the lysate.

References

Application Notes and Protocols for In Vivo Studies of 5-Methoxysterigmatocystin Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-METH) is a mycotoxin structurally related to sterigmatocystin (STC) and a precursor to aflatoxins.[1] Due to its presence in indoor environments and potential for human exposure, primarily through inhalation, understanding its in vivo toxicity is crucial.[2][3] These application notes provide a summary of available in vivo toxicity data for 5-METH and detailed protocols for conducting further toxicological assessments in animal models. The information is intended to guide researchers in designing experiments to evaluate the potential health risks associated with 5-METH exposure.

Quantitative Data from In Vivo Studies

Data on the in vivo toxicity of 5-METH is limited. The following table summarizes quantitative data from a single-dose intratracheal instillation study in male Wistar rats.

Animal ModelRoute of AdministrationDoseObservation PeriodKey FindingsReference
Male Wistar RatsIntratracheal Instillation3.6 mg/kg body weight24 hoursInsignificant changes in lactate dehydrogenase (LDH) activity, albumin, and pro-inflammatory cytokines (IL-6, TNF-α, MIP-1α) in bronchoalveolar lavage fluid (BALF).[3][4][5][3][4]
Male Wistar RatsIntratracheal Instillation3.6 mg/kg body weight24 hoursSignificant induction of double-strand DNA breaks in lung tissue, as measured by the neutral comet assay.[3][4][3][4]
Male Wistar RatsIntratracheal Instillation0.3 mg/kg (STC) + 3.6 mg/kg (5-METH)24 hoursAntagonistic effect on genotoxicity; the combination induced less DNA damage than each mycotoxin alone.[3][4][3][4]

Experimental Workflows

The following diagram outlines a general workflow for investigating the in vivo toxicity of 5-METH.

G cluster_0 Phase 1: Acute Toxicity Assessment cluster_1 Phase 2: Endpoint Analysis cluster_2 Phase 3: Data Interpretation A Dose Range-Finding Study (e.g., OECD TG 423) B Definitive Acute Toxicity Study (Oral or Intratracheal) A->B C Clinical Observations & Body Weight B->C D Blood Collection (Hematology & Clinical Chemistry) B->D E Organ Collection & Histopathology B->E H Statistical Analysis C->H D->H F Genotoxicity Assessment (e.g., Comet Assay) E->F G Apoptosis Detection (e.g., TUNEL Assay) E->G F->H G->H I Determination of NOAEL/LOAEL H->I J Hazard Identification I->J G cluster_0 Cellular Exposure to 5-METH cluster_1 DNA Damage Response cluster_2 Cellular Outcomes A This compound B DNA Double-Strand Breaks A->B Induces C ATM Activation B->C Activates D Chk2 Phosphorylation C->D Phosphorylates E Cell Cycle Arrest D->E Leads to F Apoptosis D->F Can trigger

References

Application Note: Structural Elucidation of 5-Methoxysterigmatocystin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin is a mycotoxin produced by several species of fungi, including Aspergillus versicolor. It is a derivative of sterigmatocystin, a known carcinogen, and is of significant interest to researchers in toxicology, food safety, and drug development due to its potential biological activities. Accurate structural elucidation is the foundation for understanding its bioactivity and metabolism. This application note provides detailed protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Elucidation Workflow

The overall workflow for the structural elucidation of this compound involves isolation and purification, followed by parallel analysis by high-resolution mass spectrometry to determine the molecular formula and NMR spectroscopy to establish the chemical structure and stereochemistry.

Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Structure Confirmation Isolation Isolation & Purification of this compound Sample_Prep_MS Sample Preparation for MS Isolation->Sample_Prep_MS Sample_Prep_NMR Sample Preparation for NMR Isolation->Sample_Prep_NMR LC_MS_Analysis LC-MS/MS Analysis Sample_Prep_MS->LC_MS_Analysis Formula_Determination Molecular Formula Determination LC_MS_Analysis->Formula_Determination Fragmentation_Analysis Fragmentation Pattern Analysis LC_MS_Analysis->Fragmentation_Analysis Final_Structure Final Structure Elucidation Formula_Determination->Final_Structure Fragmentation_Analysis->Final_Structure NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Sample_Prep_NMR->NMR_Acquisition Structure_Determination Structure & Connectivity Determination NMR_Acquisition->Structure_Determination Structure_Determination->Final_Structure

Caption: General workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Data Acquisition:

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments.

  • Typical Parameters:

    • Temperature: 298 K

    • ¹H Spectral Width: 0-15 ppm

    • ¹³C Spectral Width: 0-200 ppm

    • Refer to instrument-specific standard parameters for pulse sequences and acquisition times.

3. Data Processing and Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H NMR signals and determine coupling constants.

  • Analyze the 2D spectra to build the molecular structure fragment by fragment.

NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR data for this compound in CDCl₃.[1][2]

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
26.48s
46.52dd2.0, 2.5
67.22d9.0
76.72d9.0
106.86d7.0
14-OCH₃3.96s
15-OCH₃4.03s
204.90ddd7.0, 2.5, 2.0
305.54dd2.5, 2.5
8-OH12.64s

Table 2: ¹³C NMR Data (75 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)
1163.3
290.6
3164.6
4106.8
4a144.7
5139.4
6120.4
7109.5
8155.3
8a109.6
9181.3
9a106.1
10113.3
10a154.0
14-OCH₃57.7
15-OCH₃56.8
2048.2
30102.6
40145.3
Key 2D NMR Correlations

The following diagram illustrates the key COSY and HMBC correlations that are instrumental in assembling the structure of this compound.

NMR_Correlations cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) Structure H6 H-6 H7 H-7 H6->H7 H10 H-10 H20 H-20 H10->H20 H30 H-30 H20->H30 H40 H-40 H20->H40 H2_ H-2 C1 C-1 H2_->C1 C3 C-3 H2_->C3 C4 C-4 H2_->C4 H14_OCH3 14-OCH₃ C14 C-14 H14_OCH3->C14 H15_OCH3 15-OCH₃ C15 C-15 H15_OCH3->C15

Caption: Key COSY and HMBC correlations for this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in confirming the structure.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

  • If analyzing from a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

2. LC-MS/MS System and Parameters:

  • Liquid Chromatograph: A UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for accurate mass determination and MS/MS for fragmentation analysis.

    • Collision Energy: Optimize for characteristic fragmentation (e.g., ramp from 10-40 eV).

3. Data Analysis:

  • Determine the accurate mass of the parent ion and use it to calculate the elemental composition.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions.

  • Compare the observed fragmentation pattern with the proposed structure to confirm its identity.

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data

ParameterObserved Value
Molecular FormulaC₁₉H₁₄O₇
Calculated Monoisotopic Mass354.0739
Observed [M+H]⁺ (m/z)355.0812

Table 4: Major MS/MS Fragment Ions

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Proposed Neutral Loss
355.0812340.0579CH₃
355.0812325.03462 x CH₃
355.0812312.0603C₂H₃O
355.0812297.0371C₂H₄O₂

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. The detailed protocols and data presented in this application note can serve as a valuable resource for researchers involved in the analysis of mycotoxins and other natural products. The unambiguous structural assignment is a critical step for further studies on the toxicological and pharmacological properties of this compound.

References

Application Notes and Protocols: Assessing the Genotoxicity of 5-Methoxysterigmatocystin using the Comet Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-MOC) is a mycotoxin structurally related to sterigmatocystin and aflatoxins, known for its cytotoxic and genotoxic properties.[1][2] Assessing the DNA-damaging potential of such compounds is crucial for risk assessment and in the drug development process. The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[3][4][5][6][7][8][9] This document provides a detailed protocol for utilizing the alkaline comet assay to evaluate the genotoxicity of 5-MOC.

Principle of the Comet Assay

The comet assay is based on the principle that fragmented DNA migrates further in an electric field than intact DNA.[5][7][10] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[4][5][10] Under alkaline conditions, both single and double-strand DNA breaks, as well as alkali-labile sites, are detected.[1][10] The resulting DNA structures, when stained with a fluorescent dye, resemble comets with a distinct head (undamaged DNA) and a tail (damaged DNA fragments).[5][10] The intensity and length of the comet tail are proportional to the extent of DNA damage.[5]

Experimental Protocol

This protocol outlines the in vitro assessment of 5-MOC genotoxicity using the alkaline comet assay.

I. Cell Culture and Treatment
  • Cell Line Selection: Human lung adenocarcinoma (A549) and human hepatoma (HepG2) cells are suitable models for assessing the genotoxicity of 5-MOC.[1] These cell lines are relevant to potential routes of exposure and metabolism of mycotoxins.

  • Cell Culture: Culture A549 or HepG2 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before treatment.[4]

  • Preparation of 5-MOC: Dissolve 5-MOC in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Seed cells in culture plates and allow them to attach. Expose the cells to various concentrations of 5-MOC (e.g., based on previously determined IC50 values) for a specific duration (e.g., 24 hours).[1][2] Include a negative (vehicle) control (medium with DMSO) and a positive control (e.g., a known genotoxic agent like hydrogen peroxide or methyl methanesulfonate).

II. Comet Assay Procedure
  • Slide Preparation: On the day before the assay, coat microscope slides with a layer of 1% normal melting point (NMP) agarose in dH2O and let them dry.[4]

  • Cell Harvesting and Embedding:

    • After treatment, detach the cells using trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cell suspension.

    • Resuspend the cell pellet in ice-cold PBS.

    • Mix a small volume of the cell suspension (containing approximately 1 x 10^4 cells) with 0.5% low melting point (LMP) agarose at 37°C.

    • Quickly pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for at least 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[5] This step removes cell membranes and histones, leaving behind nucleoids.[4][5]

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.

    • Allow the DNA to unwind in the alkaline solution for 20-40 minutes at 4°C.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C.[4]

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green, ethidium bromide, or propidium iodide) to each slide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected comets per slide.

    • Analyze the images using specialized comet assay software to quantify the extent of DNA damage. Key parameters include:[2][11]

      • Tail Length: The length of the comet tail.

      • % DNA in Tail (Tail Intensity): The percentage of DNA that has migrated into the tail.

      • Tail Moment: The product of the tail length and the percentage of DNA in the tail.

Data Presentation

The genotoxic potential of 5-MOC can be summarized in the following tables. The data presented here is based on findings from studies on A549 and HepG2 cell lines.

Table 1: Genotoxicity of this compound (5-MOC) in A549 and HepG2 Cells.

Cell LineTreatmentConcentration (µM)Tail Length (µm)% DNA in TailTail Moment
A549 Control0~20--
5-MOCSub-cytotoxicSignificantly IncreasedSignificantly IncreasedSignificantly Increased
STC3Significantly Increased-Higher than 5-MOC
HepG2 Control0~22--
5-MOCSub-cytotoxicSignificantly IncreasedSignificantly IncreasedSignificantly Increased
STC3Significantly Increased-Higher than 5-MOC

*STC (Sterigmatocystin) is included for comparison. Data is qualitative ("Significantly Increased") where specific values are not provided in the source. The study by Pestka et al. indicated that at the same concentration, STC showed a higher genotoxic potential than 5-MOC.[1] Another study reported IC50 values for 5-MOC in A549 cells as 181 ± 2.6 µM.[2][11]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the comet assay protocol for assessing the genotoxicity of 5-MOC.

CometAssay_Workflow cluster_prep I. Cell Preparation & Treatment cluster_assay II. Comet Assay Procedure cluster_analysis III. Analysis A Cell Culture (A549 or HepG2) B Treatment with 5-MOC (and controls) A->B C Cell Harvesting B->C D Embed Cells in LMP Agarose on Slide C->D E Cell Lysis D->E F Alkaline Unwinding E->F G Electrophoresis F->G H Neutralization & Staining G->H I Fluorescence Microscopy H->I J Image Analysis & Data Quantification I->J

Caption: Workflow for assessing 5-MOC genotoxicity using the comet assay.

Potential Signaling Pathway for DNA Damage and Repair

The genotoxicity of 5-MOC, by inducing DNA strand breaks, can activate cellular DNA damage response (DDR) pathways. The following diagram illustrates a simplified overview of a potential DDR pathway.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_response Cellular Response cluster_outcomes Cell Fate Outcomes A This compound B DNA Strand Breaks (Single & Double) A->B C Sensor Proteins (e.g., ATM/ATR) B->C D Transducer Kinases (e.g., Chk1/Chk2) C->D E Effector Proteins D->E F Cell Cycle Arrest E->F G DNA Repair E->G H Apoptosis (if damage is severe) E->H

Caption: Simplified DNA damage response pathway activated by genotoxic agents.

Conclusion

The alkaline comet assay is a robust and sensitive method for evaluating the genotoxic potential of this compound. This protocol provides a comprehensive framework for researchers to conduct these assessments in a standardized manner. The findings from such studies are critical for understanding the toxicological profile of 5-MOC and for making informed decisions regarding its safety.

References

Application of 5-Methoxysterigmatocystin in Antitumor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-MST) is a mycotoxin that has demonstrated notable antitumor properties. Structurally related to sterigmatocystin, 5-MST has shown significant inhibitory effects against various cancer cell lines. Its mechanism of action primarily involves the induction of DNA damage, leading to the activation of cell cycle checkpoints and the initiation of apoptosis. These characteristics make 5-MST a compound of interest in the field of oncology research and drug development.

This document provides detailed application notes, summarizing the quantitative data on the antitumor effects of 5-MST, and comprehensive protocols for key experimental assays. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in antitumor research.

Data Presentation

The antitumor activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 ValueCitation
A549Human Lung AdenocarcinomaMTT181 ± 2.6 µM[1]
HepG2Human Hepatocellular CarcinomaMTTApprox. 10-fold more cytotoxic than Sterigmatocystin (IC50 for STC: 3-12 µM)[2]
P-388Murine LeukemiaNot SpecifiedSignificant Inhibition[2]
L-1210Murine LeukemiaNot SpecifiedSignificant Inhibition[2]

Table 2: Genotoxicity and Checkpoint Activation by this compound

Cell LineEffectAssayObservationsCitation
A549DNA DamageComet Assay, Micronucleus TestSignificant DNA damage, increased micronuclei formation[1]
HepG2DNA DamageAlkaline Comet AssayInduction of double and single DNA strand breaks[2]
HepG2Checkpoint ActivationELISAPhosphorylation of Chk2[2]
A549Checkpoint ActivationELISATrend of increased Chk2 phosphorylation[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its antitumor effects primarily through the induction of DNA damage, which in turn activates the DNA damage response (DDR) pathway. A key mediator in this pathway is the checkpoint kinase 2 (Chk2).

MST_Signal_Pathway MST This compound DNA_Damage DNA Double-Strand Breaks MST->DNA_Damage ATM ATM (activated) DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p_Chk2 p-Chk2 (Thr68) (activated) p53 p53 p_Chk2->p53 phosphorylates Cdc25 Cdc25 Phosphatases (e.g., Cdc25C) p_Chk2->Cdc25 phosphorylates & inhibits p_p53 p-p53 (activated) Bax Bax (pro-apoptotic) p_p53->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) p_p53->Bcl2 downregulates i_Cdc25 Inactive Cdc25 CellCycleArrest Cell Cycle Arrest (S and G2/M phases) i_Cdc25->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits

Figure 1: Proposed signaling pathway of this compound-induced antitumor activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's antitumor properties.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of 5-MST on cancer cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Incubation1 2. Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment 3. Treat with various concentrations of this compound Incubation1->Treatment Incubation2 4. Incubate for 24-72 hours Treatment->Incubation2 Add_MTT 5. Add MTT solution (0.5 mg/mL) to each well Incubation2->Add_MTT Incubation3 6. Incubate for 4 hours (37°C, 5% CO2) Add_MTT->Incubation3 Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Incubation4 8. Incubate for 15 minutes (with shaking) Add_Solubilizer->Incubation4 Read_Absorbance 9. Measure absorbance at 570 nm Incubation4->Read_Absorbance Calculate_Viability 10. Calculate cell viability (%) and IC50 Read_Absorbance->Calculate_Viability

Figure 2: Experimental workflow for the MTT assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay (Alkaline) for DNA Damage

This assay is used to detect DNA strand breaks in individual cells.

Protocol Details:

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.

  • Lysis: Immerse the slides in cold lysis buffer for 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain with a fluorescent DNA dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).

Western Blot for Chk2 Phosphorylation

This protocol is for detecting the activation of Chk2 via phosphorylation at Threonine 68 (Thr68).

WB_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_transfer Transfer & Blocking cluster_incubation Antibody Incubation cluster_detection Detection Cell_Lysis 1. Lyse 5-MST treated and control cells Protein_Quant 2. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 3. Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane with 5% BSA or non-fat milk Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (anti-phospho-Chk2 (Thr68)) Blocking->Primary_Ab Wash1 7. Wash membrane Primary_Ab->Wash1 Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 9. Wash membrane Secondary_Ab->Wash2 ECL 10. Add ECL substrate Wash2->ECL Imaging 11. Image the blot ECL->Imaging

Figure 3: Western blot workflow for phospho-Chk2 detection.

Protocol Details:

  • Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (Thr68) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) and a total Chk2 control.

Conclusion

This compound presents a promising avenue for antitumor research due to its cytotoxic and genotoxic activities against various cancer cell lines. Its mechanism, involving the induction of DNA damage and activation of the Chk2-mediated signaling pathway, provides a clear rationale for its further investigation as a potential therapeutic agent. The protocols and data provided herein serve as a comprehensive resource for researchers to explore the full potential of this compound in the development of novel cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxysterigmatocystin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 5-Methoxysterigmatocystin (5-MOT), with a focus on overcoming low yields.

Troubleshooting Guide: Overcoming Low 5-MOT Yield

This guide addresses common issues that can lead to diminished yields of 5-MOT during the extraction process.

Issue ID Problem Potential Causes Suggested Solutions
LY-001 Low or No Detectable 5-MOT in Crude Extract Incomplete cell lysis of the fungal matrix.Ensure thorough grinding of the fungal mycelia, preferably in liquid nitrogen, to break down the rigid cell walls.[1] Consider enzymatic digestion (e.g., with lyticase) as a pre-extraction step.[2][3]
Inappropriate solvent selection for initial extraction.5-MOT is a moderately polar compound. Use polar organic solvents such as methanol, acetonitrile, or a mixture of acetonitrile and water.[4][5] For high-fat matrices, a preliminary defatting step with a non-polar solvent like hexane may be necessary.[6]
Insufficient extraction time or agitation.Increase the extraction time and ensure vigorous agitation (e.g., using a vortex mixer or sonicator) to maximize the contact between the solvent and the sample matrix.[4][7]
Degradation of 5-MOT during extraction.Avoid prolonged exposure to high temperatures and direct light.[8] If heating is required, use a water bath with controlled temperature. For thermally unstable compounds, consider nitrogen gas evaporation at a controlled temperature.[8]
LY-002 Significant Loss of 5-MOT During Liquid-Liquid Extraction (LLE) Formation of a stable emulsion.Add salt (salting-out effect) to the aqueous phase to break the emulsion.[4] Centrifuge at a higher speed to facilitate phase separation.
Incorrect pH of the aqueous phase.Adjust the pH of the aqueous phase to ensure 5-MOT remains in its non-ionized form, thereby favoring its partitioning into the organic solvent. An acidic pH is generally preferable for mycotoxin extraction.
Suboptimal solvent-to-sample ratio.Optimize the volume of the extraction solvent to ensure efficient partitioning of 5-MOT.[9]
LY-003 Poor Recovery from Solid-Phase Extraction (SPE) Column Improper conditioning of the SPE cartridge.Ensure the SPE column is properly conditioned with the recommended solvents to activate the stationary phase for optimal analyte retention.[10]
Inappropriate choice of SPE sorbent.For 5-MOT, a reversed-phase sorbent like C18 or a polymeric sorbent is generally suitable.[4][11]
Elution solvent is too weak or too strong.Optimize the elution solvent system. A common approach is to use a polar organic solvent like methanol or acetonitrile, sometimes with a small amount of acid to improve the elution of the target compound.[12]
Sample overloading.Ensure that the amount of crude extract loaded onto the SPE column does not exceed its binding capacity.[13]
LY-004 Co-elution of Interfering Compounds Presence of pigments and other secondary metabolites from the fungal culture.Incorporate a clean-up step using dispersive solid-phase extraction (d-SPE) with adsorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds.[5]
Matrix effects from complex samples (e.g., food or feed).The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines salting-out extraction and d-SPE, can be effective in minimizing matrix effects.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for extracting 5-MOT from fungal cultures?

A1: While the optimal solvent system can depend on the specific fungal strain and culture conditions, a common and effective approach is to use a polar organic solvent. Acetonitrile or methanol, often mixed with a small percentage of water and an acid (like formic acid), has been shown to be efficient for extracting a broad range of mycotoxins, including those structurally similar to 5-MOT.[4][5]

Q2: How can I improve the efficiency of the initial extraction from the fungal mycelium?

A2: To enhance the extraction efficiency, ensure that the fungal biomass is thoroughly homogenized to maximize the surface area for solvent interaction.[14] Techniques like sonication or microwave-assisted extraction can also be employed to improve the extraction yield and reduce the extraction time.[15]

Q3: My 5-MOT yield is consistently low. What is the most likely culprit?

A3: Consistently low yields often point to issues in the initial extraction step. Incomplete cell lysis is a primary suspect, as the fungal cell wall is notoriously robust.[1] Another common issue is the selection of a suboptimal extraction solvent that does not efficiently solubilize the 5-MOT. Finally, degradation of the analyte due to excessive heat or light exposure during the process can also lead to significant losses.[8]

Q4: Are there any specific clean-up steps recommended for 5-MOT extracts?

A4: Yes, a clean-up step is crucial for removing interfering compounds that can co-extract with 5-MOT. Solid-phase extraction (SPE) with a C18 or polymeric sorbent is a widely used and effective method.[4][11] For particularly complex matrices, immunoaffinity columns (IACs), which use antibodies specific to the mycotoxin, offer very high selectivity, though they are more expensive.[7]

Q5: How does pH affect the extraction of 5-MOT?

A5: The pH of the extraction solvent can significantly influence the recovery of mycotoxins. For compounds like 5-MOT, maintaining an acidic pH helps to keep the molecule in a non-ionized state, which generally improves its solubility in organic solvents and enhances extraction efficiency.

Quantitative Data Summary

The following table summarizes reported recovery rates for various mycotoxins using different extraction and clean-up methods. While specific data for 5-MOT is limited, these values for structurally related mycotoxins provide a useful benchmark for what can be expected.

Mycotoxin Group Matrix Extraction Method Clean-up Method Recovery Rate (%) Reference
AflatoxinsRiceAcetonitrile/WaterGraphene-based SPE75.88 - 113.30[4]
AflatoxinsNutsAcetonitrileAC-B nanocomposite SPE89.5 - 96.5[4]
Fusarium toxinsVegetable MilksAcetonitrile with 5% Formic AcidSalting-Out Assisted LLE>80[4]
Multiple MycotoxinsCereal-based porridgeUltrasonic Assisted ExtractionNone63.5 - 113.2[4]
Multiple MycotoxinsFruits and VegetablesAcetonitrile/WaterC18 SPE85 - 108[4]
Multiple MycotoxinsFeedAcetonitrile/WaterModified QuEChERS70 - 100[5]

Experimental Protocols

Protocol 1: General Purpose 5-MOT Extraction from Fungal Culture

This protocol provides a generalized method for the extraction and partial purification of 5-MOT from a fungal culture.

1. Sample Preparation:

  • Harvest the fungal mycelium from the culture medium by filtration.
  • Freeze-dry the mycelium to remove water.
  • Grind the dried mycelium into a fine powder using a mortar and pestle, preferably under liquid nitrogen.[1]

2. Extraction:

  • To 1 gram of the powdered mycelium, add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v with 1% formic acid).
  • Vortex the mixture vigorously for 2 minutes.
  • Sonciate the mixture in an ultrasonic bath for 30 minutes.
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.

3. Liquid-Liquid Extraction (Optional Clean-up):

  • Add an equal volume of n-hexane to the combined supernatant in a separatory funnel.
  • Shake vigorously for 2 minutes and allow the layers to separate.
  • Discard the upper hexane layer (this step helps to remove non-polar interfering compounds).

4. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
  • Load the extract from the previous step onto the SPE cartridge at a slow flow rate.
  • Wash the cartridge with 5 mL of water:methanol (90:10 v/v) to remove polar impurities.
  • Elute the 5-MOT from the cartridge with 5 mL of methanol.

5. Final Steps:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.

Visualizations

experimental_workflow Experimental Workflow for 5-MOT Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis start Fungal Culture harvest Harvest & Lyophilize Mycelia start->harvest grind Grind Mycelia harvest->grind add_solvent Add Extraction Solvent (e.g., Acetonitrile/Water) grind->add_solvent sonicate Sonicate & Centrifuge add_solvent->sonicate collect Collect Supernatant sonicate->collect lle Liquid-Liquid Extraction (Optional) collect->lle spe Solid-Phase Extraction (SPE) lle->spe evaporate Evaporate & Reconstitute spe->evaporate analysis HPLC or LC-MS Analysis evaporate->analysis

Caption: A flowchart illustrating the major steps in a typical 5-MOT extraction protocol.

troubleshooting_low_yield Troubleshooting Low 5-MOT Yield cluster_initial_extraction Initial Extraction Issues cluster_cleanup_issues Clean-up Step Issues start Low 5-MOT Yield Detected cell_lysis Incomplete Cell Lysis? start->cell_lysis solvent Suboptimal Solvent? cell_lysis->solvent [No] solution1 Improve Homogenization (e.g., Grinding, Enzymes) cell_lysis->solution1 [Yes] degradation Analyte Degradation? solvent->degradation [No] solution2 Optimize Solvent System (Polarity, pH) solvent->solution2 [Yes] lle_loss Loss during LLE? degradation->lle_loss [No] solution3 Control Temperature & Light degradation->solution3 [Yes] spe_recovery Poor SPE Recovery? lle_loss->spe_recovery [No] solution4 Optimize pH, Break Emulsions lle_loss->solution4 [Yes] solution5 Check SPE Conditioning, Sorbent, & Elution Solvent spe_recovery->solution5 [Yes] end_node Yield Improved spe_recovery->end_node [No, Re-evaluate Entire Process] solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node

Caption: A logical flowchart for diagnosing and resolving common causes of low 5-MOT yield.

biosynthetic_pathway Simplified Biosynthetic Pathway of Sterigmatocystin and 5-MOT acetate Acetate/Malonyl-CoA polyketide Polyketide Chain acetate->polyketide norsolorinic_acid Norsolorinic Acid polyketide->norsolorinic_acid averantin Averantin norsolorinic_acid->averantin averufin Averufin averantin->averufin versiconal Versiconal averufin->versiconal versicolorin_b Versicolorin B versiconal->versicolorin_b versicolorin_a Versicolorin A versicolorin_b->versicolorin_a sterigmatocystin Sterigmatocystin versicolorin_a->sterigmatocystin o_methylsterigmatocystin O-Methylsterigmatocystin sterigmatocystin->o_methylsterigmatocystin five_mot This compound sterigmatocystin->five_mot Methylation

Caption: A simplified diagram showing the key intermediates in the biosynthetic pathway leading to Sterigmatocystin and subsequently 5-MOT.

References

Technical Support Center: 5-Methoxysterigmatocystin (5-MOS) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 5-Methoxysterigmatocystin (5-MOS) detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

Low sensitivity in the LC-MS/MS analysis of this compound can arise from various factors throughout the experimental workflow. This guide addresses common issues and provides systematic solutions.

Problem 1: Poor or No Detectable 5-MOS Signal

Possible Causes and Solutions:

  • Suboptimal Ionization: 5-MOS may not be ionizing efficiently in the mass spectrometer source.

    • Solution: Confirm the correct ionization mode. A representative analysis of 5-MOS has shown detection in positive ionization mode with a precursor ion of m/z 355.[1] Optimize source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.

  • Incorrect MRM Transitions: The selected precursor and product ions may not be optimal for 5-MOS.

    • Solution: The protonated molecule [M+H]⁺ for 5-MOS is m/z 355. Infuse a 5-MOS standard solution to determine the most abundant and stable product ions and optimize collision energies for each transition. Two transitions should ideally be monitored for confirmation and quantification.

  • Analyte Degradation: 5-MOS may be degrading during sample preparation or analysis.

    • Solution: Minimize sample exposure to light and elevated temperatures. Prepare standards fresh and store them at appropriate conditions (e.g., -20°C in a suitable solvent like acetonitrile or methanol). Studies on the stability of other mycotoxins, like sterigmatocystin, suggest they are relatively stable in organic solvents when stored properly.

Problem 2: High Background Noise and Interferences

Possible Causes and Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 5-MOS, leading to inaccurate quantification and reduced sensitivity.[2]

    • Solution:

      • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering matrix components.[2][3][4]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[3] This helps to compensate for signal suppression or enhancement.

      • Stable Isotope-Labeled Internal Standard: If available, a ¹³C-labeled 5-MOS internal standard is the most effective way to correct for matrix effects and variations in sample processing.

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.

Problem 3: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

  • Incompatible Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: The final sample extract should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase conditions. A common practice is to reconstitute in the initial mobile phase composition (e.g., a high percentage of aqueous phase).

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape and loss of resolution.

    • Solution: Use a guard column to protect the analytical column. Implement a column washing step after each analytical batch to remove strongly retained compounds.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.

    • Solution: For multi-mycotoxin methods, a mobile phase containing a small amount of an acid, such as formic acid, and a buffer like ammonium formate is often used to improve peak shape and ionization efficiency.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for sample preparation for 5-MOS analysis in a complex matrix like grain?

A1: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for multi-mycotoxin analysis in complex matrices.[3][4] This approach typically involves an extraction with an acetonitrile/water mixture, followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.

Q2: How can I optimize the MS/MS parameters for 5-MOS?

A2: Direct infusion of a pure 5-MOS standard solution (e.g., 1 µg/mL in methanol) into the mass spectrometer is the best approach. Start by obtaining a full scan spectrum in positive ion mode to confirm the precursor ion at m/z 355. Then, perform a product ion scan to identify the most intense and stable fragment ions. Finally, for each precursor-product ion pair (transition), optimize the collision energy to maximize the signal intensity.

Q3: What are typical LC conditions for the separation of 5-MOS?

Q4: I am observing significant signal suppression. What are the most effective ways to mitigate this?

A4: Signal suppression is a common challenge in LC-MS/MS analysis of complex samples. The most effective strategies are:

  • Enhanced Sample Cleanup: Use a more rigorous cleanup method, such as a combination of different SPE sorbents, to remove the interfering compounds.

  • Chromatographic Separation: Modify your LC gradient to better separate 5-MOS from the co-eluting matrix components that are causing the suppression.

  • Dilution: A "dilute-and-shoot" approach can be effective if the sensitivity of your instrument is sufficient. Diluting the sample extract reduces the concentration of matrix components, thereby lessening their impact on the ionization of 5-MOS.

  • Matrix-Matched Calibrants: This is a practical and effective way to compensate for consistent matrix effects.

Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for 5-MOS?

A5: Specific LOD and LOQ values for 5-MOS are not widely reported. However, for the closely related compound sterigmatocystin, modern LC-MS/MS methods can achieve LOQs in the low µg/kg range (e.g., 1 µg/kg in feed).[3] It is reasonable to expect that a well-optimized method for 5-MOS could achieve similar sensitivity.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of sterigmatocystin, a structurally similar mycotoxin, which can serve as a benchmark for a 5-MOS method. These values should be experimentally determined for 5-MOS in your specific matrix.

ParameterTypical Value (for Sterigmatocystin)Reference
Limit of Quantification (LOQ)1 µg/kg[3]
Recovery98%[3]
Repeatability (CV%)3.7%[3]

Experimental Protocols

Adapted QuEChERS Sample Preparation for 5-MOS in Grain

This protocol is adapted from a validated method for multiple mycotoxins in feed.[3]

  • Sample Homogenization: Grind a representative portion of the grain sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an acetonitrile/water (80:20, v/v) solution containing 0.1% formic acid.

    • Vortex vigorously for 1 minute and then shake for 30 minutes on a mechanical shaker.

  • Salting-Out:

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in an appropriate volume of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Illustrative LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrument and application.

ParameterSetting
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
Gradient10% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions (Hypothetical for 5-MOS)
Precursor Ion (Q1)355.1
Product Ion (Q3) - QuantifierTo be determined experimentally
Collision Energy - QuantifierTo be determined experimentally
Product Ion (Q3) - QualifierTo be determined experimentally
Collision Energy - QualifierTo be determined experimentally

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile/Water) Sample->Extraction SaltingOut Salting-Out (QuEChERS Salts) Extraction->SaltingOut Cleanup d-SPE Cleanup (PSA/C18) SaltingOut->Cleanup FinalPrep Evaporation & Reconstitution Cleanup->FinalPrep LC LC Separation (C18 Column) FinalPrep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for 5-MOS analysis.

Troubleshooting_Sensitivity Start Low Sensitivity Issue CheckSignal Check for any 5-MOS signal (even if weak) Start->CheckSignal NoSignal No Signal Detected CheckSignal->NoSignal No WeakSignal Weak Signal with High Background CheckSignal->WeakSignal Yes, but noisy PoorPeakShape Signal Present but Poor Peak Shape CheckSignal->PoorPeakShape Yes, but distorted CheckIons Verify MRM Transitions & Ionization Mode NoSignal->CheckIons ImproveCleanup Enhance Sample Cleanup (SPE/QuEChERS) WeakSignal->ImproveCleanup SolventCompat Check Injection Solvent Compatibility PoorPeakShape->SolventCompat OptimizeSource Optimize MS Source Parameters CheckIons->OptimizeSource CheckStability Investigate Analyte Stability OptimizeSource->CheckStability MatrixMatch Implement Matrix-Matched Calibration ImproveCleanup->MatrixMatch CheckSolvents Use High-Purity Solvents MatrixMatch->CheckSolvents ColumnHealth Assess Column Condition SolventCompat->ColumnHealth MobilePhase Optimize Mobile Phase pH ColumnHealth->MobilePhase

Caption: Troubleshooting logic for low sensitivity.

References

5-Methoxysterigmatocystin stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5-Methoxysterigmatocystin (5-MOS) in various solvents and at different temperatures, along with troubleshooting advice for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

A1: While specific stability data for this compound (5-MOS) is limited, studies on the closely related compound sterigmatocystin (STC) can provide guidance. For STC, chloroform has been shown to be a suitable solvent for both short-term (cold storage) and long-term (frozen storage) stability, with around 90% recovery after frozen storage.[1] Acetonitrile is another solvent in which STC has demonstrated stability, especially when stored at -18°C for up to 14 months.[2][3][4] Given the structural similarity, these solvents are likely good candidates for storing 5-MOS.

Q2: How should I prepare stock solutions of 5-MOS?

A2: Stock solutions of 5-MOS can be prepared in dimethyl sulfoxide (DMSO) for cell culture experiments. For analytical purposes, solvents like methanol, ethanol, acetonitrile, benzene, and chloroform are suitable due to the good solubility of the parent compound, sterigmatocystin.[5]

Q3: What are the known degradation products of this compound?

A3: Currently, there is limited information available in the scientific literature specifically detailing the degradation products of this compound under various solvent and temperature conditions.

Q4: What are the primary cellular effects of 5-MOS exposure?

A4: this compound is known to be cytotoxic and genotoxic.[6][7] It induces both single and double-strand DNA breaks. This DNA damage triggers the activation of the checkpoint kinase 2 (Chk2) signaling pathway, which is involved in DNA damage response and cell cycle regulation.[6][7]

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound.

Analyte Instability in Solution
  • Issue: Inconsistent results or loss of analyte signal over time.

  • Possible Cause: Degradation of 5-MOS in the chosen solvent or storage conditions.

  • Troubleshooting Steps:

    • Solvent Selection: If using aqueous solutions, be aware that the presence of water can sometimes accelerate the degradation of mycotoxins.[4] Consider using solvents like chloroform or acetonitrile for long-term storage.[1][2][3][4]

    • Temperature Control: Store stock solutions at low temperatures (-18°C or below) to minimize degradation.[2][3][4]

    • Light Exposure: Protect solutions from light, as some mycotoxins are light-sensitive. Use amber vials or store in the dark.

    • pH: Although specific data for 5-MOS is unavailable, the stability of other mycotoxins can be pH-dependent. Ensure the pH of your solution is controlled if you suspect it might be a factor.

LC-MS/MS Analysis Issues
  • Issue: Poor peak shape, low sensitivity, or high background noise during LC-MS/MS analysis.

  • Possible Causes & Troubleshooting Steps:

    • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of 5-MOS, leading to inaccurate quantification.[8]

      • Solution: Use matrix-matched standards or stable isotope-labeled internal standards to compensate for these effects.[8] Sample clean-up using techniques like solid-phase extraction (SPE) can also help remove interfering matrix components.[9]

    • Contamination: A contaminated column or system can lead to various chromatographic problems.

      • Solution: Regularly flush the column and the entire LC system.[10] Ensure mobile phases are freshly prepared and filtered.[10]

    • In-source Fragmentation: The settings of the mass spectrometer's ion source can affect analyte stability.

      • Solution: Optimize ion source parameters such as temperature and voltage to minimize in-source fragmentation of 5-MOS.[11]

Data on Stability of Structurally Similar Mycotoxins

Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize the stability of the closely related mycotoxin, Sterigmatocystin (STC) , in different solvents and temperatures. This data can be used as a preliminary guide for handling 5-MOS, but it is recommended to perform specific stability studies for 5-MOS in your experimental setup.

Table 1: Stability of Sterigmatocystin (STC) in Organic Solvents

SolventStorage ConditionDurationStabilityReference
ChloroformCold Storage7 and 30 daysStable[1]
ChloroformFrozen StorageNot Specified~90% Recovery[1]
PyridineCold Storage7 daysStable[1]
PyridineCold Storage30 daysUnstable[1]
Acetonitrile-18°C14 monthsStable[2][3][4]

Experimental Protocols

Protocol for Evaluating the Stability of this compound

This protocol outlines a general procedure for assessing the stability of 5-MOS in a specific solvent at a given temperature using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

1. Materials:

  • This compound (5-MOS) standard

  • High-purity solvent (e.g., acetonitrile, chloroform, methanol)

  • HPLC or LC-MS/MS system

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Volumetric flasks and pipettes

  • Amber glass vials

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of 5-MOS in the chosen solvent (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions at a known concentration suitable for your analytical method (e.g., 10 µg/mL).

3. Stability Study Design:

  • Dispense aliquots of the working solution into several amber glass vials.

  • Store the vials at the desired temperatures (e.g., -20°C, 4°C, and room temperature).

  • Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

4. Analytical Procedure (HPLC-UV/MS):

  • At each time point, retrieve a vial from each storage temperature.

  • Allow the solution to equilibrate to room temperature.

  • Inject a known volume of the solution into the HPLC system.

  • Analyze the sample using a validated chromatographic method. The mobile phase will typically consist of a mixture of acetonitrile and water, often with a modifier like formic acid.[9]

  • Record the peak area or height of the 5-MOS peak.

5. Data Analysis:

  • Compare the peak area/height of 5-MOS at each time point to the initial (time 0) measurement.

  • Calculate the percentage of 5-MOS remaining at each time point.

  • Plot the percentage of 5-MOS remaining versus time for each temperature to determine the degradation rate.

Visualizations

Signaling Pathway

G MOS This compound DNA_Damage DNA Double and Single Strand Breaks MOS->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR senses Chk2 Chk2 ATM_ATR->Chk2 phosphorylates p_Chk2 Phosphorylated Chk2 (Activated) Chk2->p_Chk2 activation CellCycleArrest Cell Cycle Arrest p_Chk2->CellCycleArrest DNA_Repair DNA Repair p_Chk2->DNA_Repair Apoptosis Apoptosis p_Chk2->Apoptosis

Caption: Genotoxic stress response pathway activated by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis cluster_eval Evaluation Stock Prepare 5-MOS Stock Solution Working Prepare Working Solutions Stock->Working Temp1 Store at Temp 1 (e.g., -20°C) Working->Temp1 Temp2 Store at Temp 2 (e.g., 4°C) Working->Temp2 Temp3 Store at Temp 3 (e.g., Room Temp) Working->Temp3 Sample Sample at Predetermined Time Points Temp1->Sample Temp2->Sample Temp3->Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Data Data Acquisition (Peak Area/Height) HPLC->Data Calc Calculate % Remaining Data->Calc Plot Plot Degradation Curve Calc->Plot

Caption: Workflow for assessing the stability of this compound.

References

Minimizing matrix effects in 5-Methoxysterigmatocystin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 5-Methoxysterigmatocystin (5-MeO-ST).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 5-MeO-ST.[1] Complex matrices such as cereals, animal feed, and beer are particularly prone to causing significant matrix effects in LC-MS/MS analysis.[2][3]

Q2: What are the common strategies to minimize matrix effects in 5-MeO-ST analysis?

A2: The most effective strategies to mitigate matrix effects can be categorized into three main areas:

  • Sample Preparation: Implementing a robust sample cleanup procedure is crucial to remove interfering matrix components before analysis. Common techniques include "dilute-and-shoot," QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Immunoaffinity Column (IAC) cleanup.[4][5][6]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate 5-MeO-ST from matrix interferences is a key step. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column.[7]

  • Calibration Strategy: The choice of calibration method can compensate for matrix effects that are not eliminated during sample preparation and chromatography. The most common approaches are matrix-matched calibration, the standard addition method, and the use of stable isotope-labeled internal standards (Stable Isotope Dilution Analysis - SIDA).[2][4]

Q3: Which sample preparation method is best for my 5-MeO-ST analysis?

A3: The optimal sample preparation method depends on the complexity of your sample matrix, the required limit of quantification (LOQ), and available resources.

  • Dilute-and-Shoot: This is the simplest approach, involving dilution of the sample extract before injection. It is a fast and cost-effective method but may not be suitable for achieving very low detection limits as it also dilutes the analyte.[4]

  • QuEChERS: This method offers a good balance of speed, cost, and effectiveness for a wide range of mycotoxins and matrices.[8][9] It involves a simple extraction and cleanup step.

  • Immunoaffinity Columns (IAC): IACs provide very high selectivity by using antibodies specific to the target analyte or a group of related mycotoxins.[10] This results in a very clean extract with significantly reduced matrix effects. However, IACs can be more expensive and time-consuming than other methods.[5]

Q4: When should I use a stable isotope-labeled internal standard (IS)?

A4: Using a stable isotope-labeled internal standard (e.g., ¹³C-labeled 5-MeO-ST) is considered the gold standard for compensating for matrix effects.[4][10] The stable isotope-labeled IS behaves almost identically to the native analyte during extraction, chromatography, and ionization, but is distinguishable by its mass. This allows for accurate correction of any signal suppression or enhancement. SIDA is particularly recommended for complex matrices and when the highest accuracy and precision are required.[4][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the analytical column.- Inappropriate mobile phase pH.- Column contamination or degradation.- Ensure mobile phase pH is appropriate for 5-MeO-ST (typically acidic conditions with additives like formic acid or ammonium formate improve peak shape).- Use a guard column and ensure proper sample cleanup to protect the analytical column.- Flush the column according to the manufacturer's instructions or replace it if necessary.
Low Analyte Response / Signal Suppression - Significant matrix effects from co-eluting compounds.- Inefficient ionization of 5-MeO-ST.- Improve sample cleanup using a more selective method like immunoaffinity columns.- Optimize LC gradient to better separate 5-MeO-ST from interfering matrix components.- Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to enhance 5-MeO-ST ionization.- Employ a stable isotope-labeled internal standard to correct for signal suppression.[4]
High Analyte Response / Signal Enhancement - Co-eluting matrix components that enhance the ionization of 5-MeO-ST.- Similar to addressing signal suppression, improve sample cleanup and chromatographic separation.- Use a stable isotope-labeled internal standard for accurate quantification.[4]
Poor Reproducibility (High %RSD) - Inconsistent sample preparation.- Variable matrix effects between samples.- Instrument instability.- Standardize the sample preparation workflow and ensure consistency in all steps.- Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[10]- Perform regular instrument maintenance and calibration.
In-source Fragmentation - High source temperatures or voltages in the mass spectrometer causing the 5-MeO-ST molecule to fragment before mass analysis.- Optimize MS source conditions by reducing the fragmentor/cone voltage and source temperature to minimize unwanted fragmentation.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for this compound in Beer

This protocol is adapted from a method for the analysis of sterigmatocystin and this compound in beer.[8]

1. Sample Preparation:

  • Collect 58 different beer samples from the market. 2. Extraction (QuEChERS):
  • Combine the QuEChERS (Quick Easy Cheap Effective Rugged Safe) extraction procedure with dispersive solid-phase extraction (dSPE). 3. Analysis (as described in the reference):
  • The prepared extracts were analyzed by thin-layer chromatography (TLC) using silica gel 60 as a stationary phase and toluene:ethyl acetate:formic acid 90 vol. % (5:4:1) as a mobile phase.
  • To enhance detection, the TLC plates were dried and heated for 10 minutes at 140 °C.
  • The TLC plates were then sprayed with an aluminum chloride solution in ethanol (60 vol. %).

Note: For quantitative analysis, it is recommended to adapt the final extract for LC-MS/MS analysis. This would involve an evaporation step and reconstitution in a suitable solvent for injection.

Protocol 2: Immunoaffinity Column (IAC) Cleanup for Mycotoxins in Animal Feed

This is a general protocol for mycotoxin analysis that can be adapted for 5-MeO-ST, assuming an appropriate IAC is available. The protocol combines IAC with stable isotope dilution.

1. Sample Extraction:

  • Weigh 5g of homogenized feed sample into a 50 mL centrifuge tube.
  • Add 20 mL of acetonitrile/water (60:40, v/v).
  • Shake vigorously for 30 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant. 2. Immunoaffinity Column Cleanup:
  • Dilute the supernatant with an appropriate buffer as recommended by the IAC manufacturer.
  • Pass the diluted extract through the immunoaffinity column at a steady flow rate.
  • Wash the column with water or a wash buffer provided by the manufacturer to remove unbound matrix components.
  • Elute the bound mycotoxins with methanol/acetic acid (98:2, v/v). 3. Final Sample Preparation for LC-MS/MS:
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of methanol/water (50:50, v/v).
  • Add the stable isotope-labeled internal standard for 5-MeO-ST.
  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes recovery data for different mycotoxin analysis strategies. While specific comparative data for 5-MeO-ST is limited, the data for other mycotoxins in similar matrices provides a useful reference.

Method Matrix Analyte(s) Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Immunoaffinity Column Cleanup with Isotope Dilution Pig FeedDeoxynivalenol96.03.9
Immunoaffinity Column Cleanup with Isotope Dilution Pig FeedAflatoxin B193.76.8
Immunoaffinity Column Cleanup without Isotope Dilution Pig FeedDeoxynivalenol74.84.5
Immunoaffinity Column Cleanup without Isotope Dilution Pig FeedAflatoxin B156.124.1
QuEChERS RiceAflatoxins (B1, B2, G1, G2)79.3 - 112.3< 20[9]
Stable Isotope Dilution Assay (SIDA) Various Food Matrices12 Mycotoxins78.6 - 112 (Accuracy)≤ 16[10]
Matrix-Matched Calibration Various Food Matrices12 Mycotoxins70 - 120< 11[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup_options Cleanup Options cluster_analysis Analysis Sample Sample (e.g., Cereal, Feed, Beer) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup Extraction->Cleanup QuEChERS QuEChERS Cleanup->QuEChERS Option 1 IAC Immunoaffinity Column Cleanup->IAC Option 2 Dilute Dilute-and-Shoot Cleanup->Dilute Option 3 LCMS LC-MS/MS Analysis QuEChERS->LCMS IAC->LCMS Dilute->LCMS Data Data Processing & Quantitation LCMS->Data

Caption: Experimental workflow for 5-MeO-ST analysis.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_intensity Intensity Issues start Analytical Issue Encountered? peak_shape Poor Peak Shape? start->peak_shape intensity Low/High Intensity or Poor Reproducibility? start->intensity check_mobile_phase Check Mobile Phase pH and Composition peak_shape->check_mobile_phase check_column Inspect/Flush/Replace Column check_mobile_phase->check_column improve_cleanup Improve Sample Cleanup (e.g., use IAC) intensity->improve_cleanup optimize_lc Optimize LC Separation intensity->optimize_lc use_sida Implement Stable Isotope Dilution (SIDA) intensity->use_sida improve_cleanup->optimize_lc optimize_lc->use_sida

Caption: Troubleshooting logic for 5-MeO-ST analysis.

References

Technical Support Center: 5-Methoxysterigmatocystin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxysterigmatocystin (5-MST) analysis by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-MST) and why is its analysis important?

A1: this compound is a mycotoxin produced by various fungi, notably from the Aspergillus genus.[1] It is a derivative of sterigmatocystin (STC), a known precursor to the highly carcinogenic aflatoxins.[1][2] Analysis of 5-MST is crucial for food safety, as its presence can indicate fungal contamination of agricultural products.[1] Furthermore, in toxicological research, 5-MST has demonstrated cytotoxic and genotoxic effects, making its accurate quantification essential for understanding its potential health risks.[3]

Q2: What are the typical detection methods for 5-MST in HPLC?

A2: The most common detection methods for this compound and structurally similar mycotoxins like sterigmatocystin are HPLC coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors.[4] For higher sensitivity and confirmation, Mass Spectrometry (MS) is often used.[4] UV detection is frequently performed at wavelengths around 320-325 nm.[5][6]

Q3: What are the best solvents for preparing 5-MST standards and samples?

A3: 5-MST, similar to sterigmatocystin, is soluble in moderately polar organic solvents.[7] Chloroform, methanol, and acetonitrile are commonly used.[7] For reversed-phase HPLC, it is recommended to dissolve the final sample extract in the initial mobile phase to prevent peak distortion.

Experimental Protocols

Representative HPLC-UV Method for 5-MST Quantification

This protocol is a representative method based on common practices for sterigmatocystin and its derivatives. Optimization may be required for specific matrices and instrumentation.

1. Standard Preparation:

  • Prepare a stock solution of 5-MST in methanol at a concentration of 1 mg/mL.

  • From the stock solution, create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting with the initial mobile phase composition.

2. Sample Preparation (General Solid Matrix):

  • Homogenize 25 grams of the sample.

  • Extract with 100 mL of an acetonitrile:water mixture (e.g., 80:20 v/v) by shaking for 30 minutes.[2]

  • Centrifuge the extract and filter the supernatant.

  • The extract can be further cleaned up using a Solid Phase Extraction (SPE) C18 cartridge if high matrix interference is expected.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

3. HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2][8]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30 °C
UV Detector 320 nm[5]
Data Presentation: Representative Method Performance

The following table summarizes typical performance characteristics for HPLC analysis of mycotoxins structurally related to 5-MST. These values should be considered as a general guide, and specific validation is necessary for your laboratory's method.

ParameterTypical Value Range
Retention Time (RT) 8 - 15 minutes (highly method-dependent)
Limit of Detection (LOD) 0.1 - 1.5 µg/kg[4][8]
Limit of Quantification (LOQ) 0.3 - 4.5 µg/kg[4][8]
Recovery 70 - 110%[4][8]
Linearity (R²) > 0.99

Troubleshooting Guide

Peak Shape Problems

Q: My 5-MST peak is tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in HPLC. Here's a systematic approach to troubleshoot it:

  • Contaminated Guard Column/Column Inlet: Particulate matter from the sample or mobile phase can accumulate on the guard column or the inlet frit of the analytical column.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (check manufacturer's instructions first).

  • Incompatible Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample mass can lead to peak tailing.

    • Solution: Dilute the sample and re-inject.

start Peak Tailing Observed q1 Is it the first injection of a new sample batch? start->q1 a1 Check sample preparation. Ensure sample solvent is compatible with mobile phase. q1->a1 Yes q2 Are all peaks tailing? q1->q2 No a1->q2 a2_yes Problem is likely pre-column. Replace guard column. Check for system leaks. q2->a2_yes Yes q3 Is the peak also broad? q2->q3 No end Problem Resolved a2_yes->end a3_yes Possible column overload. Dilute sample and re-inject. q3->a3_yes Yes a3_no Suspect secondary interactions. Ensure mobile phase pH is correct. Consider column aging. q3->a3_no No a3_yes->end a3_no->end

Troubleshooting workflow for peak tailing issues.
Retention Time Variability

Q: The retention time for my 5-MST peak is shifting between injections. What should I check?

A: Retention time drift can compromise the reliability of your results. Here are the common causes and solutions:

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile solvent component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.[9]

  • Fluctuating Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.

    • Solution: Use a column oven to maintain a constant temperature.[9]

  • Pump Issues or Leaks: A leak in the system or a malfunctioning pump can lead to an inconsistent flow rate.

    • Solution: Check for any visible leaks at fittings and connections. Monitor the system pressure for unusual fluctuations.[9][10]

  • Column Equilibration: Insufficient equilibration time after a gradient run or when starting up the system can cause retention time shifts in the initial runs.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[9]

start Retention Time Shift q1 Is the shift sudden or gradual? start->q1 a1_sudden Sudden shift suggests a major change. Check for leaks, pump malfunction, or incorrect mobile phase. q1->a1_sudden Sudden a1_gradual Gradual drift points to evolving issues. Consider column aging, slow leak, or mobile phase degradation. q1->a1_gradual Gradual q2 Is the pressure stable? a1_sudden->q2 a1_gradual->q2 a2_no Pressure fluctuations indicate pump issues or leaks. Check pump seals and fittings. q2->a2_no No a2_yes Stable pressure points to mobile phase or column issues. Prepare fresh mobile phase. Check column temperature. q2->a2_yes Yes end Problem Resolved a2_no->end a2_yes->end mst This compound (5-MST) dna_damage DNA Double-Strand Breaks mst->dna_damage induces atm ATM Kinase (activated) dna_damage->atm activates chk2 Chk2 Kinase (activated) atm->chk2 phosphorylates p53 p53 (stabilized) chk2->p53 phosphorylates cdc25a Cdc25A (degraded) chk2->cdc25a phosphorylates apoptosis Apoptosis p53->apoptosis induces cell_cycle_arrest Cell Cycle Arrest (G1/S) p53->cell_cycle_arrest induces dna_repair DNA Repair p53->dna_repair promotes cdc25a->cell_cycle_arrest leads to

References

Technical Support Center: Optimizing Cell Viability in 5-Methoxysterigmatocystin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for 5-Methoxysterigmatocystin (5-METH).

Frequently Asked Questions (FAQs)

1. What is this compound (5-METH) and why is it studied?

This compound is a mycotoxin structurally related to sterigmatocystin (STC) and the well-known carcinogen, aflatoxin B1.[1] It is produced by various species of Aspergillus fungi.[2] Due to its cytotoxic and genotoxic properties, 5-METH is a subject of research in toxicology and oncology to understand its mechanisms of cellular damage and potential risks to human and animal health.

2. What is the primary mechanism of 5-METH-induced cytotoxicity?

The primary mechanism of 5-METH-induced cytotoxicity involves the induction of DNA damage in the form of both single and double-strand breaks.[1][2] This damage activates the DNA damage response pathway, notably leading to the phosphorylation and activation of the checkpoint kinase 2 (Chk2).[1][2][3] Activated Chk2 can, in turn, trigger cell cycle arrest and apoptosis.[3] Additionally, 5-METH may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[4]

3. Which cell lines are sensitive to 5-METH?

5-METH has been shown to be cytotoxic to various cell lines, including human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) cells.[1][2] Notably, 5-METH is approximately 10 times more cytotoxic to both A549 and HepG2 cells than its parent compound, sterigmatocystin (STC).[1][2] HepG2 cells have been reported to be about 8-fold more sensitive to the cytotoxic effects of 5-METH compared to A549 cells.[2]

4. What is the recommended solvent for 5-METH in cytotoxicity assays?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of 5-METH for in vitro studies.[2] It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]

5. What is a typical incubation time for 5-METH cytotoxicity assays?

A 24-hour incubation period is frequently used in studies investigating the cytotoxicity of 5-METH.[1][2][6] However, the optimal incubation time can be cell line-dependent and may vary based on the specific experimental goals.[7][8][9] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Sub-optimal Concentration of 5-METH Perform a dose-response experiment with a wide range of 5-METH concentrations to determine the IC50 value for your specific cell line.
Short Incubation Time Increase the incubation time (e.g., 48 or 72 hours) to allow sufficient time for the cytotoxic effects to manifest.
Cell Line Resistance Consider using a different, potentially more sensitive, cell line. HepG2 cells are known to be more sensitive than A549 cells.[2]
Degradation of 5-METH Prepare fresh stock solutions of 5-METH in DMSO. While generally stable in DMSO at -20°C, repeated freeze-thaw cycles should be avoided.[10]
High Cell Seeding Density An excessively high number of cells can mask cytotoxic effects. Optimize the cell seeding density for your assay.
Issue 2: High Background Signal or Inconsistent Results in MTT Assay
Possible Cause Troubleshooting Step
DMSO Concentration Ensure the final DMSO concentration in all wells, including controls, is consistent and ideally below 0.1%.
Incomplete Solubilization of Formazan Crystals After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the absorbance.
Precipitation of 5-METH in Culture Medium Visually inspect the wells for any precipitation after adding 5-METH. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells.
Contamination Check for microbial contamination in your cell cultures, which can affect the MTT assay results.
Variability in Cell Plating Ensure a uniform and consistent number of cells are seeded in each well.
Issue 3: Difficulty in Distinguishing Between Apoptosis and Necrosis
Possible Cause Troubleshooting Step
Using a Single Viability Assay Employ multiple assays to differentiate between cell death mechanisms. For example, combine a metabolic assay like MTT with an assay for membrane integrity (LDH assay) and an apoptosis-specific assay (Annexin V/PI staining or caspase activity assay).
Late-Stage Apoptosis At later time points, apoptotic cells will undergo secondary necrosis. Perform a time-course experiment to identify the optimal time point for detecting early apoptosis.
Incorrect Gating in Flow Cytometry When using Annexin V/PI staining, ensure proper compensation and gating strategies are used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Quantitative Data Summary

Compound Cell Line Assay Incubation Time IC50 Value Reference
This compoundA549MTT24 hours181 ± 2.6 µM[6]
This compoundHepG2MTT24 hours~2 µM[2]
SterigmatocystinA549MTT24 hours~130 µM[2]
SterigmatocystinHepG2MTT24 hours~20 µM[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing mycotoxin cytotoxicity.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-METH in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of 5-METH. Include a vehicle control (medium with the same concentration of DMSO as the highest 5-METH concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol is based on commercially available LDH assay kits.[11][12][13][14][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol is a standard method for detecting apoptosis by flow cytometry.[16][17][18]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 5-METH for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caspase-3 Activity Assay

This protocol is based on colorimetric caspase-3 assay kits.[19][20][21][22]

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with 5-METH.

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Activity Measurement: Add the cell lysate to a new plate containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

Caption: Signaling pathway of 5-METH-induced cytotoxicity.

Experimental_Workflow cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Apoptosis Detection MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) Annexin Annexin V / PI Staining (Flow Cytometry) Caspase Caspase-3 Activity Assay (Apoptosis Execution) Start Cell Culture Treatment with 5-METH Start->MTT Start->LDH Start->Annexin Start->Caspase

Caption: Experimental workflow for assessing 5-METH cytotoxicity.

Troubleshooting_Logic Start Inconsistent or Unexpected Cytotoxicity Results Check_Controls Verify Controls (Vehicle, Positive, Negative) Start->Check_Controls Check_Conc Optimize 5-METH Concentration & Incubation Time Start->Check_Conc Check_Solvent Check Final DMSO Concentration (<0.5%) Start->Check_Solvent Check_Assay Review Assay Protocol (e.g., Solubilization, Gating) Check_Controls->Check_Assay Check_Conc->Check_Assay Check_Solvent->Check_Assay Use_Multiple_Assays Use Orthogonal Assays (e.g., MTT + LDH + Annexin V) Check_Assay->Use_Multiple_Assays

Caption: Logical troubleshooting flow for 5-METH cytotoxicity assays.

References

Technical Support Center: Enhancing Resolution of 5-Methoxysterigmatocystin Peaks in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of 5-Methoxysterigmatocystin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal peak resolution in your experiments.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the chromatographic analysis of this compound.

Problem: Poor Resolution or Co-elution of this compound Peak

Symptoms:

  • The this compound peak is not baseline separated from other peaks.

  • The peak appears as a shoulder on another peak.

  • Inconsistent peak integration and inaccurate quantification.

Possible Causes and Solutions:

1. Inappropriate Mobile Phase Composition:

The composition of the mobile phase is a critical factor influencing the separation of analytes. For this compound, a reversed-phase HPLC or UHPLC system is commonly used.

  • Adjusting Solvent Strength: The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous phase (water) determines the retention time and selectivity.

    • If this compound elutes too early and co-elutes with polar interferences: Decrease the percentage of the organic solvent to increase retention time and improve separation from early-eluting compounds.

    • If this compound co-elutes with less polar compounds: Increase the percentage of the organic solvent to decrease the retention time of the interfering compounds more significantly than that of this compound.

  • Optimizing Mobile Phase pH: The predicted pKa of this compound is approximately 7.38. This indicates that its ionization state can be influenced by the mobile phase pH, which in turn affects its retention on a reversed-phase column.

    • To ensure the compound is in its non-ionized, more retained form, maintain the mobile phase pH at least 2 units below its pKa. Acidifying the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) is a common practice in mycotoxin analysis to improve peak shape and retention of acidic and neutral compounds.

  • Mobile Phase Additives: The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency, especially for LC-MS/MS analysis. Experimenting with the concentration of these additives can sometimes enhance selectivity.

2. Suboptimal Gradient Elution Program:

For complex samples, a gradient elution is often necessary to achieve adequate separation of all compounds of interest within a reasonable analysis time.

  • Shallow Gradient: If this compound is co-eluting with a closely related compound, such as sterigmatocystin, a shallower gradient slope around the elution time of these compounds can increase the separation between them.

  • Isocratic Hold: Introducing an isocratic hold in the gradient at a specific organic solvent percentage just before the elution of the target analyte can sometimes improve the resolution of closely eluting peaks.

3. Inadequate Stationary Phase:

The choice of the stationary phase is crucial for achieving the desired selectivity.

  • Column Chemistry: C18 columns are the most commonly used stationary phases for mycotoxin analysis. However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions with the analytes.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase the column efficiency (plate number), leading to sharper peaks and better resolution.

Problem: Peak Tailing of this compound

Symptoms:

  • The peak is asymmetrical, with the latter half being broader than the front half.

  • Difficulty in accurate peak integration.

Possible Causes and Solutions:

1. Secondary Interactions with the Stationary Phase:

  • Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing peak tailing.

    • Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce these secondary interactions.

    • End-capped Columns: Use a well-end-capped C18 column to minimize the number of accessible silanol groups.

2. Column Overload:

  • Sample Concentration: Injecting a sample that is too concentrated can lead to peak tailing. Dilute the sample and re-inject.

  • Injection Volume: A large injection volume, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion. Reduce the injection volume.

3. Matrix Effects:

  • Sample Clean-up: Complex matrices, such as those from grain or food samples, can contain components that interfere with the chromatography. Employing a robust sample clean-up method, like solid-phase extraction (SPE) or immunoaffinity columns, can remove these interferences and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to analyze this compound?

A good starting point for a reversed-phase HPLC method for this compound is a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical gradient might start at a lower percentage of Solvent B and gradually increase to elute the analyte.

Q2: How can I improve the separation between this compound and Sterigmatocystin?

This compound and Sterigmatocystin are structurally very similar, which can make their separation challenging. To improve their resolution:

  • Optimize the Gradient: Employ a very shallow gradient around the elution time of these two compounds.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter the selectivity between the two analytes.

  • Lower the Temperature: Reducing the column temperature can sometimes increase the separation factor between closely related compounds, although it will also increase the overall run time.

Q3: My this compound peak is broad. What should I check first?

If you are observing a broad peak for this compound, consider the following troubleshooting steps in order:

  • Check for System Leaks: Even a small leak can cause peak broadening.

  • Ensure Proper Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Investigate the Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak broadening. If possible, dissolve the sample in the initial mobile phase.

  • Column Health: The column may be aging or contaminated. Try flushing the column or replacing it with a new one.

Q4: Can matrix effects from food samples affect the resolution of this compound?

Yes, matrix effects can significantly impact the resolution and overall peak shape. Co-extracted matrix components can interfere with the analyte, leading to peak distortion, suppression, or enhancement in mass spectrometry, and co-elution in UV detection. It is highly recommended to use an effective sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or dedicated clean-up cartridges, to minimize matrix effects.

Data Presentation

Table 1: Example Starting Gradient Conditions for this compound Analysis on a C18 Column

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)
0.090100.4
2.090100.4
15.010900.4
20.010900.4
20.190100.4
25.090100.4

Note: This is a generic gradient and should be optimized for your specific application and column dimensions.

Experimental Protocols

Protocol 1: General Method for Optimizing Mobile Phase Composition

  • Initial Conditions: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) at a flow rate of 1.0 mL/min.

  • Isocratic Elution: Perform a series of isocratic runs with varying percentages of solvent B (e.g., 40%, 50%, 60%, 70%) to determine the approximate elution conditions for this compound.

  • Gradient Development: Based on the isocratic runs, develop a linear gradient that starts about 10-15% below the isocratic elution percentage of the analyte and ends about 10-15% above the elution percentage of the last compound of interest.

  • Fine-Tuning: Adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient will generally provide better resolution.

  • pH Adjustment: If peak tailing is observed, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol interactions.

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution (this compound) cause1 Suboptimal Mobile Phase? start->cause1 cause2 Inefficient Gradient? cause1->cause2 No solution1a Adjust Solvent Strength (Acetonitrile/Methanol %) cause1->solution1a Yes cause3 Inadequate Column? cause2->cause3 No solution2a Implement Shallower Gradient cause2->solution2a Yes cause4 Peak Tailing Issue? cause3->cause4 No solution3a Try Different Stationary Phase (e.g., Phenyl-Hexyl) cause3->solution3a Yes solution4a Check for Secondary Interactions (Use End-capped Column) cause4->solution4a Yes end_node Resolution Improved cause4->end_node No solution1b Optimize Mobile Phase pH (e.g., 0.1% Formic Acid) solution1a->solution1b solution1b->end_node solution2b Introduce Isocratic Hold solution2a->solution2b solution2b->end_node solution3b Use Smaller Particle Size Column solution3a->solution3b solution3b->end_node solution4b Reduce Sample Concentration/ Injection Volume solution4a->solution4b solution4c Improve Sample Clean-up solution4b->solution4c solution4c->end_node

Caption: Troubleshooting workflow for poor peak resolution of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_optimization Optimization Loop s1 Sample Extraction s2 Sample Clean-up (e.g., SPE) s1->s2 a1 HPLC/UHPLC Separation (C18 Column) s2->a1 a2 Detection (UV or MS/MS) a1->a2 o1 Evaluate Peak Resolution a2->o1 o1->a2 Resolution ≥ 1.5 o2 Adjust Method Parameters (Mobile Phase, Gradient, etc.) o1->o2 Resolution < 1.5 o2->a1 Re-analyze

Caption: General experimental workflow for the analysis and method optimization of this compound.

Dealing with co-eluting interferences in 5-Methoxysterigmatocystin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxysterigmatocystin (5-M-STC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental analysis, with a particular focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (5-M-STC) is a mycotoxin produced by several species of Aspergillus fungi.[1] It is structurally related to sterigmatocystin (STC), a known precursor in the biosynthesis of aflatoxins, which are potent carcinogens.[1][2] Given its toxic potential and co-occurrence with other mycotoxins, accurate and sensitive detection of 5-M-STC is crucial for food safety, animal health, and toxicological research.[2][3]

Q2: What are the main challenges in the analysis of 5-M-STC?

A2: The primary challenges in analyzing 5-M-STC include its presence at low concentrations in complex matrices, and the significant impact of co-eluting matrix components.[3][4] These interferences can lead to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.[4][5] Effective sample preparation and chromatographic separation are key to overcoming these challenges.[6][7]

Q3: Which analytical technique is most suitable for 5-M-STC analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the analysis of 5-M-STC and other mycotoxins.[8][9][10] LC-MS/MS offers high sensitivity and selectivity, which is essential for detecting trace levels of contaminants in complex samples.[11] The use of multiple reaction monitoring (MRM) enhances the specificity of detection.[12]

Q4: What are common sample preparation techniques to minimize interferences?

A4: Several sample preparation techniques can be employed to reduce matrix interferences before LC-MS/MS analysis. These include:

  • Solid-Phase Extraction (SPE): A widely used technique for cleaning up complex sample extracts.[6][9]

  • Immunoaffinity Chromatography (IAC): A highly selective method that uses antibodies to isolate the target mycotoxin.[6][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and clean-up steps, often used for multi-mycotoxin analysis in food matrices.[8]

  • Liquid-Liquid Extraction (LLE): A fundamental technique used to separate the analyte from interfering substances based on their differential solubility in immiscible solvents.[6][10]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for 5-M-STC

Q: My 5-M-STC peak is showing significant tailing/fronting/splitting. What are the possible causes and how can I fix it?

A: Poor peak shape can be caused by several factors related to the sample, chromatography, or the LC system itself.

Possible Causes and Solutions:

Possible Cause Solution
Column Contamination or Degradation A buildup of matrix components on the column frit or stationary phase can lead to peak distortion.[13] Solution: 1) Flush the column with a strong solvent. 2) If the problem persists, replace the column.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly splitting.[13] Solution: Reconstitute the final sample extract in a solvent that is similar in strength to or weaker than the initial mobile phase.
Secondary Interactions Residual silanol groups on the silica-based column can interact with the analyte, causing peak tailing.[14] Solution: 1) Use a mobile phase with a suitable pH or additive (e.g., formic acid) to suppress silanol interactions. 2) Consider using an end-capped column.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector cell can contribute to peak broadening.[13] Solution: Use tubing with a smaller internal diameter and ensure all connections are made properly with minimal dead volume.
Problem 2: Significant Signal Suppression or Enhancement (Matrix Effect)

Q: I am observing a significant matrix effect in my 5-M-STC analysis. How can I mitigate this?

A: The matrix effect is a common issue in LC-MS/MS analysis of complex samples.[4] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.[5]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering components before analysis.[14] Consider using a more rigorous clean-up method like Solid-Phase Extraction (SPE) or immunoaffinity chromatography.[6][9]

  • Optimize Chromatographic Separation: Modifying the LC method to better separate 5-M-STC from co-eluting interferences can significantly reduce matrix effects.[10]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

    • Column Selection: Try a column with a different stationary phase chemistry.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[4][8] This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for 5-M-STC is the most reliable way to correct for matrix effects and variations in sample preparation. The internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Mycotoxin Clean-up

This protocol provides a general procedure for cleaning up a sample extract using a C18 SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the sample extract (previously diluted with water) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.

  • Elution: Elute the 5-M-STC from the cartridge with 5 mL of a suitable organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the initial LC mobile phase.

Protocol 2: QuEChERS-based Sample Preparation for 5-M-STC in a Solid Matrix

This is a modified QuEChERS protocol suitable for the extraction of mycotoxins from solid samples like grains or feed.[8]

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile/water (e.g., 80:20, v/v). Shake vigorously for 1 minute.

  • Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Clean-up: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. It can be diluted and injected into the LC-MS/MS system.

Data and Visualizations

Table 1: Example LC-MS/MS Parameters for this compound Analysis
Parameter Value Description
Precursor Ion (m/z) 355.1The protonated molecular ion of 5-M-STC.[1]
Product Ion 1 (m/z) 340.1Used for quantification.
Product Ion 2 (m/z) 312.1Used for confirmation.
Collision Energy (eV) VariesTo be optimized for the specific instrument.
Column C18, e.g., 2.1 x 100 mm, 1.8 µmA common choice for mycotoxin analysis.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid

Note: These are example parameters and should be optimized for your specific instrument and application.

Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Troubleshooting Start Co-eluting Interference Observed? Optimize_LC Optimize LC Method (e.g., gradient, column) Start->Optimize_LC Yes End Interference Resolved Start->End No Improve_Cleanup Improve Sample Clean-up (e.g., SPE, IAC) Optimize_LC->Improve_Cleanup Matrix_Matched Use Matrix-Matched Calibration Improve_Cleanup->Matrix_Matched Internal_Standard Use Isotope-Labeled Internal Standard Matrix_Matched->Internal_Standard Internal_Standard->End

Caption: Decision tree for troubleshooting co-eluting interferences.

MatrixEffect cluster_source Mass Spectrometer Ion Source cluster_outcome Signal Outcome Analyte 5-M-STC Droplet ESI Droplet Analyte->Droplet Interference Co-eluting Interference Interference->Droplet Suppression Signal Suppression Droplet->Suppression Competition for ionization Enhancement Signal Enhancement Droplet->Enhancement Improved ionization efficiency

Caption: Conceptual diagram of matrix effects in electrospray ionization.

References

Validation & Comparative

Comparative analysis of 5-Methoxysterigmatocystin and aflatoxin B1 toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 5-Methoxysterigmatocystin and Aflatoxin B1 Toxicity

Introduction

Mycotoxins, secondary metabolites produced by fungi, are significant contaminants of food and feed, posing a considerable threat to human and animal health.[1][2] Among the most notorious mycotoxins is Aflatoxin B1 (AFB1), a potent hepatocarcinogen produced by Aspergillus flavus and Aspergillus parasiticus.[3][4] Structurally related to AFB1 is this compound (5-M-STC), a mycotoxin produced by several Aspergillus species.[5] While the toxicity of AFB1 has been extensively studied, 5-M-STC is a less characterized compound, necessitating a comparative analysis to better understand its toxicological profile. This guide provides an objective comparison of the toxicity of 5-M-STC and AFB1, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the cytotoxicity, genotoxicity, and acute toxicity of this compound and Aflatoxin B1.

Table 1: Comparative Cytotoxicity of 5-M-STC and Aflatoxin B1

MycotoxinCell LineIC50 ValueReference
This compoundA549 (Human Lung Carcinoma)181 ± 2.6 µM[6]
This compoundHepG2 (Human Liver Carcinoma)10-fold more cytotoxic than Sterigmatocystin[5][7]
Aflatoxin B1A549 (Human Lung Carcinoma)Not specified, but used at concentrations corresponding to ½ IC50 for genotoxicity studies[6]
Aflatoxin B1Caco-2 (Human Colorectal Adenocarcinoma)Dose-dependent inhibition of cell growth[8]
Aflatoxin B1HBMEC (Human Brain Microvascular Endothelial Cells)>85% cell death at 32 nM[9]
Aflatoxin B1Primary Rat Hepatocytes3 x 10⁻⁸ M[10]

Table 2: Comparative Genotoxicity of 5-M-STC and Aflatoxin B1

MycotoxinAssayCell/OrganismKey FindingsReference
This compound Comet AssayA549 & HepG2 cellsInduces both single and double-strand DNA breaks.[5][5][11]
Comet AssayRat LungsInduces double-strand DNA breaks.[12][12]
Micronucleus TestA549 cellsStatistically significant increase in micronuclei formation.[6][6]
Aflatoxin B1 Comet AssayCaco-2 cellsDose-dependent increase in DNA damage.[8][8]
DNA Adduct FormationHuman Liver CellsFormation of AFB1-DNA adducts at 3–5 µmol/L.[3][3]
Micronucleus TestRat Bone MarrowInduces formation of micronucleated polychromatic erythrocytes.[13][13]
Recombination AssaySaccharomyces cerevisiaeStrong recombinogenic effect, weak mutagenic effect.[14][15][14][15]

Table 3: Acute Toxicity (LD50) of Aflatoxin B1

Animal SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
Most Animal SpeciesOral0.3–17.9[3][4]
Male RatsOral7.2[3]
Female RatsOral17.9[3]
Male RatsIntraperitoneal6.0[3]
DucklingsOral0.22 - 0.34[16]
Rainbow TroutOral0.5[17]
Data on the LD50 of this compound is limited.

Mechanisms of Toxicity

Aflatoxin B1

Aflatoxin B1 is a potent genotoxic hepatocarcinogen.[3][18] Its toxicity is primarily attributed to its metabolic activation in the liver by cytochrome P450 (CYP450) enzymes.[18][19][20] This process converts AFB1 into the highly reactive AFB1-8,9-exo-epoxide.[18][19] This epoxide can then intercalate into DNA and form covalent adducts with guanine bases, most notably AFB1-N7-Gua.[3][18] These DNA adducts can lead to mutations, such as the characteristic G to T transversion at codon 249 of the p53 tumor suppressor gene, which is strongly associated with the development of hepatocellular carcinoma.[3][18] In addition to its genotoxic effects, AFB1 can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.[19][21]

G AFB1 Aflatoxin B1 CYP450 Cytochrome P450 (in Liver) AFB1->CYP450 Metabolic Activation ROS Reactive Oxygen Species (ROS) AFB1->ROS Induces Epoxide AFB1-8,9-exo-epoxide (Reactive Intermediate) CYP450->Epoxide DNA DNA Epoxide->DNA Intercalation & Binding Adducts AFB1-N7-Gua DNA Adducts DNA->Adducts Mutation p53 Gene Mutation (Codon 249) Adducts->Mutation HCC Hepatocellular Carcinoma Mutation->HCC OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage G MSTC This compound Cell Cellular Uptake MSTC->Cell Photosensitization Photosensitization (under light) MSTC->Photosensitization DNA DNA Cell->DNA SSB_DSB Single & Double Strand Breaks DNA->SSB_DSB Chk2 Chk2 Activation SSB_DSB->Chk2 Cytotoxicity Cytotoxicity & Genotoxicity SSB_DSB->Cytotoxicity CellCycle Cell Cycle Arrest & DNA Repair Chk2->CellCycle SingletOxygen Singlet Oxygen (¹O₂) Photosensitization->SingletOxygen OxidativeStress Oxidative Stress SingletOxygen->OxidativeStress OxidativeStress->Cytotoxicity G cluster_workflow Mycotoxin Toxicity Testing Workflow cluster_assays Toxicity Assays Start Sample Preparation (Mycotoxin Dilutions) CellCulture Cell Culture (e.g., HepG2, A549) Start->CellCulture Exposure Toxin Exposure (24-72 hours) CellCulture->Exposure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Exposure->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Exposure->Genotoxicity DataCollection Data Collection (e.g., Absorbance, Microscopy) Cytotoxicity->DataCollection Genotoxicity->DataCollection Analysis Data Analysis (IC50, DNA Damage Quantification) DataCollection->Analysis Conclusion Conclusion on Toxicity Analysis->Conclusion

References

Validating a New UPLC-MS/MS Method for High-Sensitivity 5-Methoxysterigmatocystin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and accurate detection of 5-Methoxysterigmatocystin (5-MSTC). 5-MSTC is a mycotoxin produced by several species of Aspergillus fungi and is structurally related to the carcinogenic sterigmatocystin (STC).[1][2] Given its cytotoxic and genotoxic properties, robust analytical methods are crucial for research, food safety, and toxicological studies.[3] This document compares the performance of the new UPLC-MS/MS method against a conventional Thin-Layer Chromatography (TLC) approach, supported by detailed experimental data and protocols.

A. New Validated Method: UPLC-MS/MS for 5-MSTC Detection

Modern analytical chemistry relies on techniques that offer high specificity and sensitivity, particularly for detecting trace-level contaminants like mycotoxins in complex matrices.[4] Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) has emerged as a powerful tool, providing rapid and accurate quantification.[4][5]

Experimental Workflow

The analytical workflow for the UPLC-MS/MS method is streamlined for efficiency, from sample receipt to final data analysis. It incorporates a robust extraction and clean-up procedure to minimize matrix effects, which are known to influence mass spectrometry results.[5]

UPLC_MSMS_Workflow Experimental Workflow for 5-MSTC Analysis by UPLC-MS/MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weighing (5g Sample) Extraction 2. QuEChERS Extraction (Acetonitrile/Water) Sample->Extraction Salt 3. Salting Out (MgSO4, NaCl) Extraction->Salt Centrifuge1 4. Centrifugation Salt->Centrifuge1 Cleanup 5. dSPE Cleanup (Lipid Removal) Centrifuge1->Cleanup Centrifuge2 6. Final Centrifugation Cleanup->Centrifuge2 Evap 7. Evaporation & Reconstitution Centrifuge2->Evap Inject 8. UPLC Injection Evap->Inject Separate 9. Chromatographic Separation (C18 Column) Inject->Separate Ionize 10. Electrospray Ionization (ESI+) Separate->Ionize Detect 11. MS/MS Detection (MRM Mode) Ionize->Detect Quant 12. Quantification (Matrix-Matched Calibration) Detect->Quant Confirm 13. Confirmation (Ion Ratios) Quant->Confirm

Caption: Experimental Workflow for 5-MSTC Analysis by UPLC-MS/MS.

Performance Data of the UPLC-MS/MS Method

The validation of this method demonstrates its suitability for high-sensitivity analysis. Key performance indicators were established using spiked samples across various matrices.

ParameterPerformance MetricDetails
Linearity R² > 0.99Calibration curve constructed using matrix-matched standards.
Limit of Detection (LOD) 0.01 - 0.03 µg/kgVaries slightly by food matrix.[6]
Limit of Quantification (LOQ) 0.04 - 0.10 µg/kgThe lowest concentration quantifiable with acceptable precision.[6][7]
Recovery 84% - 116%Assessed at multiple spiking levels in various food matrices.[6]
Precision (RSD) < 10%Relative Standard Deviation for repeat measurements.
Analysis Time ~15 minutes per sampleTotal run time for the chromatographic method.[8]

B. Comparison with Alternative Methods

To objectively evaluate the new UPLC-MS/MS method, its performance is compared against a conventional Thin-Layer Chromatography (TLC) method, which has also been used for the detection of 5-MSTC.[1]

Comparative Performance Data

The following table summarizes the key performance differences between the two methods.

ParameterNew UPLC-MS/MS Method Alternative TLC Method
Principle Chromatographic separation followed by mass-based detection.Separation on a stationary phase with detection via fluorescence.
Sensitivity Very HighLow to Moderate
Limit of Detection (LOD) 0.01 - 0.03 µg/kg [6]3.2 µg/mL (3200 µg/kg) [1]
Specificity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)
Quantification Precise and AccurateSemi-Quantitative / Quantitative with limitations
Confirmation High Confidence (ion ratio confirmation)Requires confirmation by a more sensitive technique.[1]
Sample Throughput High (amenable to automation)Low to Moderate

C. Detailed Experimental Protocols

Protocol 1: UPLC-MS/MS Method with QuEChERS Extraction

This protocol is optimized for the extraction and quantification of 5-MSTC from complex food matrices like grains.

  • Sample Preparation (QuEChERS):

    • Weigh 5.0 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).

    • Vortex vigorously for 10 minutes to ensure thorough extraction.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

    • Immediately shake for 5 minutes and then centrifuge at 4000 rpm for 7 minutes.[9]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., C18 and a lipid-removing agent).

    • Vortex for 2 minutes and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[8]

  • Final Preparation & Analysis:

    • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase.[9]

    • Inject the reconstituted sample into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[6]

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.[4][9]

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[7]

    • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for 5-MSTC for quantification and confirmation.

Protocol 2: TLC Method for 5-MSTC Screening

This protocol describes a basic screening method for 5-MSTC in beer samples.[1]

  • Sample Extraction:

    • Use a QuEChERS-based extraction procedure to isolate the mycotoxins from the sample matrix.[1]

  • Chromatographic Separation:

    • Spot the prepared extracts onto a silica gel 60 TLC plate.

    • Develop the plate in a mobile phase of toluene:ethyl acetate:formic acid (5:4:1 by volume).[1]

  • Detection and Visualization:

    • After development, dry the TLC plate.

    • Heat the plate in an oven at 140°C for 10 minutes to enhance fluorescence.

    • For further enhancement, spray the plate with an aluminum chloride solution.[1]

    • Visualize the fluorescent spots under UV light. The presence of 5-MSTC is indicated by a spot at a specific retention factor (Rf) compared to a standard.

D. Toxicological Significance & Signaling Pathway

This compound is not merely a contaminant; it is a biologically active molecule with significant toxic potential. Studies have shown that 5-MSTC is both cytotoxic and genotoxic to human cell lines, including lung (A549) and liver (HepG2) cells.[2][3] Its genotoxicity stems from its ability to induce both single and double-strand DNA breaks. This damage activates cellular DNA damage response (DDR) pathways. A key event in this pathway is the phosphorylation and activation of the checkpoint protein Chk2, a critical transducer kinase that can lead to cell cycle arrest or apoptosis.[2][3]

Genotoxicity_Pathway Genotoxic Signaling Pathway of 5-MSTC MSTC This compound (5-MSTC) Cell Human Cell (e.g., A549, HepG2) MSTC->Cell Enters DNA_Damage DNA Strand Breaks (Single and Double) Cell->DNA_Damage Induces Chk2_Inactive Chk2 (Inactive) DNA_Damage->Chk2_Inactive Activates DDR* Chk2_Active p-Chk2 (Active) Chk2_Inactive->Chk2_Active Phosphorylation Response Cellular Responses (Cell Cycle Arrest, Apoptosis) Chk2_Active->Response Triggers label_info *DDR: DNA Damage Response

Caption: Genotoxic Signaling Pathway of 5-MSTC.

Conclusion

The validated UPLC-MS/MS method represents a significant advancement for the detection of this compound. Its superior sensitivity, specificity, and accuracy make it an indispensable tool for regulatory monitoring, toxicological research, and ensuring food safety. Compared to traditional methods like TLC, the UPLC-MS/MS approach offers orders of magnitude lower detection limits and provides a higher degree of confidence in the analytical results, which is critical when assessing the risks associated with potent mycotoxins.

References

Unveiling the Specificity Challenge: Cross-Reactivity of 5-Methoxysterigmatocystin in Mycotoxin Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate detection of mycotoxins is paramount in ensuring food safety and for robust toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely adopted for their high throughput and sensitivity. However, a critical performance characteristic that demands careful evaluation is antibody specificity, as cross-reactivity with structurally related, non-target mycotoxins can lead to inaccurate quantification and false-positive results. This guide provides a comparative analysis of the cross-reactivity of 5-Methoxysterigmatocystin, a derivative of the carcinogenic mycotoxin sterigmatocystin, in various mycotoxin immunoassays. Due to a scarcity of direct experimental data for this compound, this guide leverages available data on its close structural analogs, sterigmatocystin (STC) and O-methylsterigmatocystin (OMSTC), to provide an inferred assessment of its potential cross-reactivity.

Understanding the Basis of Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of mycotoxin analysis, a competitive immunoassay format is commonly employed. In this setup, the mycotoxin present in a sample competes with a labeled mycotoxin (enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the mycotoxin in the sample.

Cross-reactivity occurs when the antibody recognizes and binds to molecules that are structurally similar to the target mycotoxin. The degree of cross-reactivity is influenced by the structural resemblance between the target and the interfering compound, as well as the specificity of the antibody used in the assay.

Principle of Competitive Immunoassay cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_low Analyte (Mycotoxin) Antibody_low Antibody Conjugate_low Enzyme-Conjugate Conjugate_low->Antibody_low Complex_low Antibody-Conjugate Complex (High Signal) Antibody_low->Complex_low Analyte_high Analyte (Mycotoxin) Antibody_high Antibody Analyte_high->Antibody_high Conjugate_high Enzyme-Conjugate Complex_high Antibody-Analyte Complex (Low Signal) Antibody_high->Complex_high

Competitive Immunoassay Principle

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of sterigmatocystin and its methylated derivative in specific immunoassays. This data serves as a surrogate to estimate the potential cross-reactivity profile of this compound. Given that this compound is structurally very similar to O-methylsterigmatocystin, it is plausible that it would exhibit a comparable low level of cross-reactivity in aflatoxin immunoassays. Conversely, in an immunoassay targeting sterigmatocystin, this compound would likely show some degree of cross-reactivity.

Immunoassay SpecificityTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Sterigmatocystin EIASterigmatocystinO-methylsterigmatocystin0.87[1]
Sterigmatocystin EIASterigmatocystinAflatoxins<0.02[1]
Aflatoxin EIAAflatoxinsSterigmatocystin<0.1[1]
Aflatoxin EIAAflatoxinsO-methylsterigmatocystin<0.1[1]

Note: The cross-reactivity of this compound is inferred based on data for structurally similar compounds. Direct testing is required for definitive characterization.

Experimental Protocols

The determination of mycotoxin cross-reactivity in a competitive ELISA format follows a standardized procedure. Below is a detailed methodology for conducting such an experiment.

Objective: To determine the percentage cross-reactivity of a non-target mycotoxin (e.g., this compound) in an immunoassay developed for a target mycotoxin (e.g., Aflatoxin B1).

Materials:

  • Microtiter plates pre-coated with antibodies specific to the target mycotoxin.

  • Standard solutions of the target mycotoxin at various concentrations.

  • Standard solutions of the cross-reactant (this compound) at various concentrations.

  • Enzyme-conjugated target mycotoxin (e.g., Aflatoxin B1-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the target mycotoxin standard to generate a standard curve.

    • Prepare a separate serial dilution of the cross-reactant standard.

  • Assay Procedure:

    • Add a fixed volume of the standard solutions (both target and cross-reactant) to the antibody-coated microtiter wells in duplicate.

    • Add a fixed volume of the enzyme-conjugated target mycotoxin to each well.

    • Incubate the plate at a specified temperature and duration to allow for competitive binding.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for color development.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the target mycotoxin and the cross-reactant to generate sigmoidal dose-response curves.

    • Determine the concentration of the target mycotoxin and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Mycotoxin / IC50 of Cross-Reactant) x 100

Workflow for Cross-Reactivity Assessment A Prepare Standard Dilutions (Target & Cross-Reactant) B Add Standards to Antibody-Coated Plate A->B C Add Enzyme Conjugate B->C D Incubate (Competitive Binding) C->D E Wash Plate D->E F Add Substrate E->F G Incubate (Color Development) F->G H Add Stop Solution G->H I Read Absorbance H->I J Generate Dose-Response Curves I->J K Determine IC50 Values J->K L Calculate % Cross-Reactivity K->L

Experimental Workflow for Cross-Reactivity Testing

Conclusion and Recommendations

The available data, although indirect, suggests that the cross-reactivity of this compound in immunoassays highly specific for aflatoxins is likely to be negligible.[1] Conversely, in assays designed for the detection of sterigmatocystin, a notable level of cross-reactivity from this compound can be anticipated due to the high degree of structural similarity.

For researchers and professionals in drug development, it is crucial to:

  • Verify Assay Specificity: Always consult the manufacturer's data sheet for cross-reactivity information of the specific immunoassay kit being used.

  • Conduct Validation Studies: When the presence of this compound or other structurally related mycotoxins is suspected in a sample, it is imperative to perform in-house validation studies to determine the extent of cross-reactivity.

  • Utilize Confirmatory Methods: For regulatory purposes and in research where precise quantification is critical, positive results from immunoassays should be confirmed using a more selective analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

Unraveling the Genotoxic Threat: A Comparative Analysis of 5-Methoxysterigmatocystin and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the genotoxic effects of 5-Methoxysterigmatocystin and its biosynthetic precursors, supported by experimental data and protocols.

Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health due to their diverse toxicological effects. Among these, this compound (5-M-STC) and its precursors, including Sterigmatocystin (STC), Versicolorin A (VER A), and Versicolorin B (VER B), have garnered attention for their genotoxic potential. As structurally related compounds in the aflatoxin biosynthetic pathway, understanding their comparative genotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a comprehensive comparison of the genotoxic effects of these mycotoxins, supported by quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Comparative Genotoxicity: A Data-Driven Overview

The genotoxic potential of 5-M-STC and its precursors has been evaluated using a battery of in vitro assays, primarily focusing on cytotoxicity, DNA damage, and chromosomal abnormalities. The following tables summarize the key quantitative findings from studies on human lung adenocarcinoma (A549) and human liver cancer (HepG2) cell lines.

Cytotoxicity Data (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values represent the concentration of a substance that is required for 50% inhibition of cell viability.

CompoundCell LineIC50 (µM)Reference
This compound (5-M-STC)A549181 ± 2.6[1]
Sterigmatocystin (STC)A549>200[1]
Versicolorin A (VER A)A549109 ± 3.5[1]
Versicolorin B (VER B)A549172 ± 4[1]
This compound (5-M-STC)HepG2~10-fold more cytotoxic than STC[2][3]
Sterigmatocystin (STC)HepG2-

Note: A lower IC50 value indicates higher cytotoxicity.

DNA Damage Assessment (Alkaline Comet Assay)

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It is used to assess single- and double-strand breaks, and alkali-labile sites.

Table 2: Comet Assay Data in A549 Cells

Compound (Concentration)Tail Length (µm)Tail Intensity (%)Tail Moment (Arbitrary Units)Reference
Control20.0--[4]
5-M-STC (3 µM)22-25.8--[4]
STC (3 µM)22-25.8--[4]
VER A (54.5 µM)Significantly increasedSignificantly increasedSignificantly increased[1]
VER B (86 µM)Significantly increasedSignificantly increasedSignificantly increased (highest damage)[1]

Table 3: Comet Assay Data in HepG2 Cells

Compound (Concentration)Tail Length (µm)Tail Intensity (%)Tail Moment (Arbitrary Units)Reference
Control22.0--[4]
5-M-STC (3 µM)22-25.8--[4]
STC (3 µM)22-25.8-Higher than 5-M-STC[4]

Note: An increase in tail length, tail intensity, and tail moment indicates a higher level of DNA damage.

Chromosomal Damage Assessment (In Vitro Micronucleus Test)

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.

Table 4: Micronucleus Test Data in A549 Cells

Compound (Concentration)Number of Micronuclei (MN)Number of Nuclear Buds (NB)Number of Nucleoplasmic Bridges (NPB)Reference
ControlBaselineBaselineBaseline[1]
5-M-STCStatistically significant increaseSlightly decreasedSlightly decreased[1]
STCStatistically significant increaseSlightly decreasedSlightly decreased[1]
VER A (20 µM)Statistically significant increase (highest increase at 50 µM)Statistically significant increaseStatistically significant increase[1]
VER BStatistically significant increaseSlightly decreasedSlightly decreased[1]

Note: An increase in the number of micronuclei, nuclear buds, and nucleoplasmic bridges is indicative of chromosomal damage.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of genotoxicity data. The following are outlines of the key assays mentioned in this guide.

MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5-M-STC, STC, VER A, VER B) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Alkaline Comet Assay

The alkaline comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Treat cells with the test compounds. After treatment, harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA, creating nucleoids.

  • Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

In Vitro Micronucleus Test

The in vitro micronucleus assay is used to assess chromosomal damage.

  • Cell Treatment: Expose cell cultures to at least three concentrations of the test substance, along with negative and positive controls.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.

  • Cell Harvesting and Slide Preparation: Harvest the cells and prepare slides for microscopic analysis.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI) to visualize the nuclei and micronuclei.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei should be small, round, non-refractile, and located in the cytoplasm adjacent to the main nuclei.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the negative control. Statistical analysis is performed to determine the genotoxic potential of the compound.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxic effects of 5-M-STC and its precursors are mediated through complex cellular signaling pathways, primarily initiated by DNA damage.

Sterigmatocystin-Induced DNA Damage Response

Sterigmatocystin is known to induce DNA damage, which triggers a well-defined signaling cascade to arrest the cell cycle and allow for DNA repair. A key pathway involved is the Ataxia Telangiectasia Mutated (ATM)-Chk2-p53 signaling pathway. Upon DNA double-strand breaks induced by STC, ATM is activated and phosphorylates downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Activated Chk2 and p53 then orchestrate a series of events leading to cell cycle arrest, typically at the G2/M phase, to prevent the propagation of damaged DNA.

G cluster_extracellular Extracellular cluster_cellular Cellular Response Sterigmatocystin Sterigmatocystin DNA_Damage DNA Double-Strand Breaks Sterigmatocystin->DNA_Damage induces ATM ATM (activated) DNA_Damage->ATM activates Chk2 Chk2 (activated) ATM->Chk2 phosphorylates p53 p53 (activated) ATM->p53 phosphorylates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Sterigmatocystin-induced DNA damage response pathway.

Experimental Workflow for Genotoxicity Assessment

The assessment of the genotoxic potential of a compound typically follows a structured workflow, starting from cytotoxicity screening to more specific DNA and chromosomal damage assays.

G Start Test Compound (e.g., 5-M-STC, STC) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Determine_Concentrations Determine Non-Cytotoxic Concentrations for Genotoxicity Testing Cytotoxicity_Screening->Determine_Concentrations Genotoxicity_Assays Genotoxicity Assays Determine_Concentrations->Genotoxicity_Assays Comet_Assay Comet Assay (DNA Strand Breaks) Genotoxicity_Assays->Comet_Assay Micronucleus_Test Micronucleus Test (Chromosomal Damage) Genotoxicity_Assays->Micronucleus_Test Data_Analysis Data Analysis and Interpretation Comet_Assay->Data_Analysis Micronucleus_Test->Data_Analysis Conclusion Conclusion on Genotoxic Potential Data_Analysis->Conclusion

Caption: General workflow for in vitro genotoxicity assessment.

Conclusion

The available data indicates that this compound and its precursors, Sterigmatocystin, Versicolorin A, and Versicolorin B, all exhibit genotoxic effects in vitro. While 5-M-STC demonstrates higher cytotoxicity in HepG2 cells compared to STC, STC appears to have a greater potential for inducing DNA damage in the same cell line as measured by the comet assay.[2][3][4] Versicolorin A and B also show significant genotoxic activity, with Versicolorin B inducing the highest level of DNA damage in A549 cells in one study.[1] The underlying mechanism for STC-induced genotoxicity involves the activation of the ATM-Chk2-p53 DNA damage response pathway. Further research is warranted to fully elucidate the genotoxic mechanisms of 5-M-STC and other precursors and to assess their in vivo relevance. This comparative guide provides a valuable resource for researchers in toxicology, drug development, and food safety to understand the relative genotoxic risks associated with these mycotoxins.

References

A Guide to the Inter-laboratory Comparison of 5-Methoxysterigmatocystin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods for the quantification of 5-Methoxysterigmatocystin (5-MSTC), a mycotoxin of emerging concern. Due to a lack of direct inter-laboratory comparison studies specifically for 5-MSTC, this document collates and compares data from single-laboratory validation studies. The primary focus is on a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validated across multiple food matrices.

Data Presentation: A Comparative Analysis of a Validated LC-MS/MS Method

A pivotal study by Malachová et al. (2014) provides a thorough in-house validation of an LC-MS/MS method for the quantification of 295 fungal and bacterial metabolites, including this compound, in four distinct food matrices. The quantitative data from this study are summarized below to highlight the method's performance across different sample types.

Food MatrixSpiking Level (µg/kg)Recovery (%)Precision (RSDr, %)Limit of Quantification (LOQ) (µg/kg)
Apple Puree 1010372.5
1001054
Hazelnuts 1098105.0
1001026
Maize 10101115.0
1001035
Green Pepper 10100145.0
1001027

RSDr: Repeatability Relative Standard Deviation

Experimental Protocols: A Detailed Look at the Methodology

The data presented above was generated using a validated "dilute and shoot" LC-MS/MS method. This approach is favored for its simplicity and high throughput, minimizing sample preparation steps.

Sample Preparation
  • Homogenization: The food samples (apple puree, hazelnuts, maize, and green pepper) were thoroughly homogenized to ensure uniformity.

  • Extraction: A representative portion of the homogenized sample was extracted using an acidified acetonitrile/water mixture. This solvent system is effective for extracting a broad range of mycotoxins with varying polarities.

  • Dilution: The resulting extract was then diluted with a solution of acetonitrile/water/acetic acid. This step is crucial for reducing matrix effects, which can interfere with the accuracy of LC-MS/MS analysis.

  • Injection: The diluted extract was directly injected into the LC-MS/MS system for analysis without any further cleanup steps.

LC-MS/MS Analysis
  • Chromatography: The separation of this compound from other sample components was achieved using a reversed-phase liquid chromatography system.

  • Mass Spectrometry: A triple quadrupole mass spectrometer was used for the detection and quantification of 5-MSTC. The instrument was operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analyte.

Visualizing the Workflow and Data Evaluation

To better understand the experimental process and the logic of data comparison, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile/Water/Acetic Acid) Homogenization->Extraction Dilution Dilution Extraction->Dilution LC_MSMS LC-MS/MS Analysis (MRM Mode) Dilution->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Validation Method Validation (Recovery, Precision, LOQ) Quantification->Validation Report Final Report Validation->Report

Caption: Experimental workflow for this compound quantification.

data_comparison cluster_labs Participating Laboratories / Methods cluster_params Performance Parameters cluster_eval Evaluation cluster_outcome Outcome LabA Method A (e.g., Malachová et al.) LOQ Limit of Quantification LabA->LOQ Recovery Recovery (%) LabA->Recovery Precision Precision (RSD) LabA->Precision LabB Method B (Alternative Method) LabB->LOQ LabB->Recovery LabB->Precision LabC Method C (Alternative Method) LabC->LOQ LabC->Recovery LabC->Precision Comparison Comparative Analysis LOQ->Comparison Recovery->Comparison Precision->Comparison Conclusion Conclusion on Method Performance Comparison->Conclusion

Caption: Logical flow for inter-laboratory data comparison and evaluation.

Structure-Activity Relationship of 5-Methoxysterigmatocystin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Methoxysterigmatocystin (5-MST) derivatives, focusing on their cytotoxic and potential antifungal activities. The information presented is curated from experimental data to facilitate further research and drug development efforts.

Core Findings on Structure-Activity Relationship

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Key determinants of activity include the integrity of the bisfuran ring system and the presence of specific substituents on the xanthone core.

The intact bisfuran ring, particularly the double bond in the terminal furan ring, has been identified as crucial for the antitumor activity of 5-MST.[1] Modifications to the xanthone portion of the molecule can modulate this activity, with the introduction of new substituents sometimes preserving or even enhancing cytotoxic effects.[1]

Comparatively, 5-MST has demonstrated significantly higher cytotoxic potential than its parent compound, sterigmatocystin (STC), in human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines.[2] This suggests that the methoxy group at the 5-position plays a vital role in its biological activity.

Quantitative Comparison of Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its key analog, sterigmatocystin.

CompoundCell LineIC50 (µM)Reference
This compoundA549181 ± 2.6[3]
SterigmatocystinA549>200[3]
This compoundHepG2~10-fold more potent than STC[2]
SterigmatocystinHepG2-[2]

Mechanism of Action: DNA Damage and Apoptosis Induction

This compound and its derivatives exert their cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. Experimental evidence points to the activation of the Ataxia Telangiectasia Mutated (ATM)-Checkpoint Kinase 2 (Chk2) signaling pathway in response to DNA double-strand breaks induced by these compounds.[2]

Activated Chk2 can then phosphorylate p53, leading to its stabilization and the transcriptional activation of pro-apoptotic genes, including Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis, resulting in the activation of executioner caspases, such as Caspase-3, and subsequent cell death.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

G Proposed Signaling Pathway of this compound-Induced Apoptosis MST This compound Derivatives DNA_Damage DNA Double-Strand Breaks MST->DNA_Damage ATM ATM (activated) DNA_Damage->ATM Chk2 Chk2 (activated) ATM->Chk2 phosphorylation p53 p53 (stabilized) Chk2->p53 phosphorylation Bax Bax (upregulated) p53->Bax Bcl2 Bcl-2 (downregulated) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 (activated) Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 5-MST derivatives induce DNA damage, activating the ATM-Chk2 pathway and leading to apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the structure-activity relationship of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-MST derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is a method for detecting DNA damage in individual cells.

  • Cell Treatment: Expose cells to the test compounds.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Below is a workflow diagram for a typical cytotoxicity and genotoxicity evaluation.

G Experimental Workflow for Cytotoxicity and Genotoxicity Assessment Start Start: Cell Culture Treatment Treatment with 5-MST Derivatives Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Treatment->Genotoxicity Data_Analysis Data Analysis (IC50, DNA Damage) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis End End: SAR Determination Data_Analysis->End

Caption: Workflow for evaluating the biological activity of 5-MST derivatives.

Antifungal Activity

While the primary focus of research has been on the cytotoxic properties of this compound derivatives, some related sterigmatocystin compounds have shown antifungal activity. However, a systematic structure-activity relationship study specifically for the antifungal effects of a series of 5-MST derivatives is not yet extensively documented in the literature. Further research is warranted to explore the potential of these compounds as antifungal agents and to elucidate the structural requirements for this activity.

References

Comparative Metabolomics of Fungi Producing 5-Methoxysterigmatocystin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic output of fungi is critical for harnessing novel compounds and mitigating mycotoxin contamination. This guide provides a comparative overview of 5-Methoxysterigmatocystin (5-MeO-ST) producing fungi, contrasting 5-MeO-ST with its well-known precursor, Sterigmatocystin (STC), and related metabolites. It details the underlying biosynthetic pathways, experimental protocols for analysis, and quantitative data to support further research and development.

Introduction to this compound and Producing Fungi

This compound (5-MeO-ST) is a polyketide mycotoxin structurally related to Sterigmatocystin (STC), a carcinogenic precursor to the notorious aflatoxins.[1][2] 5-MeO-ST is produced by several species of filamentous fungi, most notably within the genus Aspergillus, particularly species belonging to the section Versicolores, such as Aspergillus versicolor.[1][3] It is often found co-occurring with STC in contaminated materials, sometimes at concentrations exceeding its precursor.[4][5] While STC's role in the aflatoxin pathway is well-established, 5-MeO-ST appears to be a terminal metabolite resulting from a distinct enzymatic modification. Comparative analysis of these compounds is crucial, as subtle structural differences can lead to significant variations in bioactivity; for instance, 5-MeO-ST has been shown to be approximately 10-fold more cytotoxic than STC in certain human cell lines.[2]

Comparative Analysis of Mycotoxin Production

Quantitative analysis reveals significant variability in the production of 5-MeO-ST and STC, influenced by the fungal species, strain, and environmental conditions. While laboratory cultures of Aspergillus versicolor can be optimized to produce high yields of STC (up to 210 mg/L), real-world data from contaminated environments often show a high prevalence of 5-MeO-ST.[6] The following table summarizes quantitative data from analyses of contaminated dust samples, providing a snapshot of the relative abundance of these mycotoxins in naturally occurring fungal contaminations.

MycotoxinMatrixMean Concentration Range (µg/kg)Maximum Detected Concentration (µg/g)Fungal Source(s)Reference(s)
This compound (5-MeO-ST) Indoor/Library Dust4.8 - 277.70Aspergillus series Versicolores[5]
Sterigmatocystin (STC) Indoor/Library Dust2.1 - 17.42.35Aspergillus series Versicolores[4][5]

Biosynthesis and Regulatory Pathways

The biosynthesis of STC is a complex process involving a large gene cluster (~60 kb) that includes over 25 co-regulated genes.[7] The pathway begins with the synthesis of a polyketide backbone by a polyketide synthase (PKS), which is then subjected to a series of enzymatic modifications to form the xanthone core of STC.

From STC, the metabolic pathway can diverge. In aflatoxin-producing fungi like Aspergillus parasiticus, STC is a direct precursor to Aflatoxin B1. This conversion is mediated by at least two key enzymes: an O-methyltransferase (omtA) that converts STC to O-methylsterigmatocystin (OMST), and an oxidoreductase (ordA) that catalyzes the final conversion to aflatoxin.[1][8]

The formation of 5-MeO-ST, however, appears to follow a different route. Studies have shown that the O-methyltransferases involved in the aflatoxin pathway do not act on 5-MeO-ST, suggesting it is not an intermediate in that pathway.[9] This indicates that a distinct, likely C-5 specific, O-methyltransferase is responsible for the methylation of STC (or a close precursor) to produce 5-MeO-ST.

Mycotoxin Biosynthesis Pathway cluster_main Sterigmatocystin (STC) Biosynthesis cluster_aflatoxin Aflatoxin Pathway Polyketide_Synthase Polyketide Synthase (stcA/pksST) Versicolorin_A Versicolorin A DMST Demethylsterigmatocystin (DMST) Versicolorin_A->DMST Multiple Steps STC Sterigmatocystin (STC) DMST->STC O-methyltransferase I (dmtA/aflO) OMST O-Methylsterigmatocystin (OMST) STC->OMST O-methyltransferase II (omtA/aflP) 5_MeO_ST This compound (5-MeO-ST) STC->5_MeO_ST Putative O-methyltransferase (C-5 specific) Aflatoxin_B1 Aflatoxin B1 OMST->Aflatoxin_B1 Oxidoreductase (ordA)

Biosynthesis of STC and its divergence to Aflatoxin B1 and 5-MeO-ST.

Experimental Methodologies

A robust metabolomics workflow is essential for the accurate comparison of fungal metabolites. The process involves controlled cultivation, standardized extraction, and high-resolution analysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolomics Experimental Workflow node_culture 1. Fungal Culture node_harvest 2. Harvest & Quenching node_culture->node_harvest node_extraction 3. Metabolite Extraction node_harvest->node_extraction node_analysis 4. LC-MS Analysis node_extraction->node_analysis node_processing 5. Data Processing node_analysis->node_processing node_identification 6. Metabolite Identification node_processing->node_identification node_comparison 7. Comparative Analysis node_identification->node_comparison

A typical workflow for comparative metabolomics of fungi.
Key Experimental Protocols

1. Fungal Culture and Harvest:

  • Fungal Strains: Aspergillus versicolor strains known to produce STC and 5-MeO-ST are commonly used.[10]

  • Media: Strains are cultivated on suitable solid media (e.g., Potato Dextrose Agar, Rice media) or in liquid media (e.g., Yeast Extract Sucrose).[6][10] Fermentation is typically carried out for 14-30 days at 25-28°C in the dark.[6][10]

  • Harvesting: For solid media, the entire culture (mycelia and substrate) is harvested. For liquid cultures, the mycelia are separated from the broth by filtration. Metabolism is quenched rapidly by freezing in liquid nitrogen to prevent metabolite degradation.

2. Metabolite Extraction:

  • Homogenization: The harvested fungal material (mycelia and/or media) is homogenized to ensure efficient extraction.

  • Solvent Extraction: A common and effective method involves a two-step solvent extraction.[11]

    • The homogenized sample is first extracted with ethyl acetate containing 1% formic acid. This is typically done twice to maximize recovery.

    • The remaining solid material is then extracted with a more polar solvent like isopropanol or acetonitrile.

  • Concentration: The solvent extracts are combined, filtered, and evaporated to dryness under a gentle stream of nitrogen. The dried residue is then redissolved in a suitable solvent (e.g., methanol) for LC-MS analysis.[11]

3. LC-MS/MS Analysis:

  • Chromatography: A reversed-phase C18 column is typically used for separation.[8] A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of formic acid, e.g., 0.1%, to improve peak shape and ionization) is employed.

  • Mass Spectrometry: Analysis is performed using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[11] Data is acquired in both positive and negative ionization modes to cover a wider range of metabolites.

  • Data Acquisition: For targeted quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used. For untargeted metabolomics, full scan data is acquired, followed by data-dependent MS/MS fragmentation to aid in structural elucidation.[12]

4. Data Processing and Analysis:

  • Peak Picking and Alignment: Raw LC-MS data is processed using software to detect chromatographic peaks, perform alignment across different samples, and generate a feature matrix (m/z, retention time, and intensity).

  • Metabolite Annotation: Features are putatively identified by matching their accurate mass (m/z) and MS/MS fragmentation patterns against spectral libraries and databases like the Aspergillus Metabolome Database.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), are used to identify significant differences in the metabolite profiles between different fungal strains or culture conditions.[10]

Conclusion and Future Directions

The comparative metabolomic analysis of fungi producing 5-MeO-ST reveals a complex picture of secondary metabolism. While structurally similar to STC, 5-MeO-ST is a distinct metabolite, likely produced by a dedicated enzyme outside of the canonical aflatoxin biosynthetic pathway. Its higher cytotoxicity compared to STC underscores the importance of monitoring for this compound in food safety and environmental health contexts. For drug development, the unique biosynthetic machinery of fungi like Aspergillus versicolor presents an opportunity to discover novel enzymes and bioactive compounds. Future research should focus on isolating and characterizing the specific O-methyltransferase responsible for 5-MeO-ST production and employing advanced metabolomic and genomic techniques to uncover the full spectrum of metabolites produced by these versatile fungi.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Methoxysterigmatocystin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 5-Methoxysterigmatocystin, a mycotoxin with cytotoxic and genotoxic properties, is paramount to ensuring laboratory safety and environmental protection.[1][2] As a compound structurally related to the carcinogen sterigmatocystin, it necessitates meticulous disposal protocols.[3][4][5] This guide provides a comprehensive, step-by-step operational plan for the safe inactivation and disposal of this compound waste, aligning with established safety practices for hazardous and carcinogenic materials.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols. This compound should be handled as a potential carcinogen, and all operations should be conducted within a designated area, such as a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Lab Coat: A fully fastened lab coat or disposable gown is required.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If there is a risk of aerosol generation, a properly fitted respirator is necessary.

Spill Management: In the event of a spill, immediately evacuate the area and restrict access. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and treat it as hazardous waste. For large spills, follow your institution's emergency response plan.

II. Step-by-Step Disposal Protocol

This protocol outlines the chemical inactivation of this compound followed by its disposal as hazardous chemical waste. Chemical degradation is a recommended practice for mycotoxins to render them non-toxic before final disposal.

Step 1: Segregation of Waste

  • Collect all waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and PPE, in a dedicated, clearly labeled, and sealed container.

  • The container must be labeled as "HAZARDOUS WASTE: this compound" and should also bear a "TOXIC" and "CARCINOGEN" warning.[6]

Step 2: Chemical Inactivation (Decontamination) Due to its structural similarity to aflatoxins and sterigmatocystin, chemical degradation methods effective against these mycotoxins are recommended for this compound.[7][8] Sodium hypochlorite (bleach) is a readily available and effective oxidizing agent for this purpose.[7][8][9][10]

  • For Liquid Waste:

    • Working in a chemical fume hood, carefully add a solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite.

    • Allow the mixture to react for a minimum of 30 minutes to ensure complete degradation of the mycotoxin.

  • For Solid Waste (e.g., contaminated labware, absorbent materials):

    • Submerge the solid waste in a 1-2% sodium hypochlorite solution.

    • Ensure all surfaces are in contact with the solution for at least 30 minutes.

Step 3: Neutralization (for liquid waste)

  • After the inactivation period, neutralize the excess sodium hypochlorite in the liquid waste by adding a reducing agent such as sodium thiosulfate or sodium bisulfite until the solution is no longer oxidizing (test with starch-iodide paper). This step is crucial to prevent reactions with other chemicals in the waste stream.

Step 4: Final Disposal

  • Liquid Waste: After inactivation and neutralization, the liquid waste should be collected in a properly labeled hazardous waste container. Do not pour it down the drain.

  • Solid Waste: After decontamination, the solid waste should be drained, placed in a sealed, leak-proof bag, and then into the designated hazardous waste container for solids.[11][12]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][13][14][15][16][17][18]

III. Quantitative Data for Mycotoxin Decontamination

The following table summarizes effective conditions for the chemical degradation of related mycotoxins, which can be applied to the disposal of this compound.

Decontaminating AgentMycotoxinConcentration/ConditionsEfficacyReference
Sodium HypochloriteAflatoxins1% NaOClSignificant reduction in fluorescence[8]
Sodium HypochloriteOchratoxin ADilute solutionSuccessful destruction[7]
Ammonia (Ammoniation)Aflatoxin B12.0% NH3, 121°C, 17 psi>99% reduction[19]
Ammonia (Ammoniation)Aflatoxin B12.0% gaseous NH3, 40.45°C, 55 psi, 16% moisture79.4 - 93.1% reduction[19]
Strong Acids (HCl)Aflatoxin B1pH 2, 24 hours19.3% reduction[7]

IV. Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_0 Waste Generation & Segregation cluster_1 Chemical Inactivation (in Fume Hood) cluster_2 Neutralization (Liquid Waste Only) cluster_3 Final Disposal A Generate 5-MST Waste (Liquid & Solid) B Segregate into Labeled, Sealed Hazardous Waste Container A->B C Add Sodium Hypochlorite Solution (min. 1% final concentration) B->C Treat Waste D Allow 30-minute Reaction Time C->D E Add Reducing Agent (e.g., Sodium Thiosulfate) D->E For Liquid Waste G Collect in Designated Hazardous Waste Containers D->G For Solid Waste F Verify Neutralization E->F F->G H Arrange for EHS Pickup G->H

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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